3-Fluoro-3-propyl-azetidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C6H12FN |
|---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
3-fluoro-3-propylazetidine |
InChI |
InChI=1S/C6H12FN/c1-2-3-6(7)4-8-5-6/h8H,2-5H2,1H3 |
InChI Key |
WCTSTOPGSLZEND-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CNC1)F |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Fluoro-3-propyl-azetidine and Related Derivatives
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data for 3-Fluoro-3-propyl-azetidine is not publicly available, suggesting its novelty. This guide provides a comprehensive overview of the anticipated physicochemical properties, established experimental protocols for synthesis and characterization, and the potential significance of this compound class in medicinal chemistry, based on extensive data from structurally related azetidine derivatives.
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1][2] Their rigid, three-dimensional structure offers a unique scaffold that can favorably influence the pharmacological properties of a molecule.[1][2][3] The introduction of substituents at the 3-position, such as a fluoro and a propyl group, is a strategic approach to modulate properties like basicity, lipophilicity, and metabolic stability, making compounds like this compound attractive targets for novel therapeutic agents.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the known properties of similar 3-substituted azetidines and computational models.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₆H₁₂FN | Provides the elemental composition. |
| Molecular Weight | 117.17 g/mol | Influences diffusion and transport properties. |
| pKa | 8.5 - 9.5 | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |
| logP | 1.0 - 2.0 | Indicates the lipophilicity of the neutral form, impacting membrane permeability and oral absorption. |
| logD (pH 7.4) | 0.5 - 1.5 | Represents the effective lipophilicity at physiological pH, a key predictor of drug-likeness. |
| Aqueous Solubility | Moderate to High | Crucial for formulation and bioavailability. |
| Polar Surface Area | ~12 Ų | Influences cell membrane penetration. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 3-substituted azetidines are crucial for any research and development program.
General Synthesis of 3-Substituted Azetidines
The synthesis of this compound can be approached through several established routes for creating 3,3-disubstituted azetidines. A common strategy involves the construction of the azetidine ring followed by functionalization.[4][5][6]
A plausible synthetic route is outlined below:
-
Starting Material: A suitable precursor, such as a protected 3-azetidinone, is the typical starting point.
-
Grignard Reaction: Reaction of the 3-azetidinone with propylmagnesium bromide would introduce the propyl group at the 3-position, forming a tertiary alcohol.
-
Fluorination: The tertiary alcohol can then be converted to the corresponding fluoride using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST).
-
Deprotection: Removal of the protecting group (e.g., Boc or Cbz) under appropriate conditions yields the final this compound.
Caption: General synthetic workflow for this compound.
Determination of Physicochemical Properties
Accurate measurement of physicochemical properties is essential for understanding the drug-like qualities of a compound.[7][8][9][10]
1. pKa Determination (Potentiometric Titration) [9][10][11]
-
Principle: The compound is dissolved in a co-solvent/water mixture and titrated with a standardized acid or base. The pKa is determined from the inflection point of the resulting pH curve.
-
Method:
-
Accurately weigh 2-5 mg of the compound.
-
Dissolve in a suitable volume of a co-solvent (e.g., methanol or DMSO) and water.
-
Titrate the solution with 0.1 M HCl or 0.1 M NaOH using an auto-titrator.
-
Record the pH change as a function of the titrant volume.
-
The pKa is calculated from the titration curve using appropriate software.
-
2. logP Determination (Shake-Flask Method) [8][10]
-
Principle: The compound is partitioned between n-octanol and water. The ratio of the concentrations in the two phases gives the partition coefficient (P). logP is the logarithm of this ratio.
-
Method:
-
Prepare a stock solution of the compound in a suitable solvent.
-
Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and water (pre-saturated with each other).
-
Shake the vial vigorously for a set period (e.g., 1 hour) to allow for equilibration.
-
Centrifuge the vial to separate the two phases.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculate logP as log([Compound]octanol / [Compound]water).
-
3. Aqueous Solubility Determination (Shake-Flask Method)
-
Principle: An excess amount of the solid compound is equilibrated with water, and the concentration of the dissolved compound is measured.
-
Method:
-
Add an excess amount of the solid compound to a vial containing a known volume of water or a buffer of a specific pH.
-
Shake the vial at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., LC-MS).
-
Caption: Workflow for experimental determination of key physicochemical properties.
Significance in Drug Discovery and Development
The azetidine scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in bioactive molecules.[2] The unique structural features of this compound could offer several advantages in drug design:
-
Improved Metabolic Stability: The presence of a fluorine atom can block sites of metabolism, potentially increasing the half-life of a drug candidate.
-
Enhanced Potency: The fluoro group can also modulate the pKa of the azetidine nitrogen and participate in favorable interactions with biological targets, leading to increased potency.
-
Modulated Lipophilicity: The combination of a hydrophobic propyl group and a polar fluorine atom allows for fine-tuning of the overall lipophilicity, which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
-
Novel Chemical Space: The unique 3,3-disubstituted pattern provides access to novel chemical space, potentially leading to new intellectual property.
References
- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Azetidines - Enamine [enamine.net]
- 4. Studies on Azetidine Derivatives. I. Synthesis of 3-Substituted Azetidine Derivatives [jstage.jst.go.jp]
- 5. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pKa, Solubility, and Lipophilicity | Springer Nature Experiments [experiments.springernature.com]
- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciforschenonline.org [sciforschenonline.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thesolubilitycompany.com [thesolubilitycompany.com]
An In-depth Technical Guide to 3-Fluoro-3-propyl-azetidine and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Core Compound Identification and Properties
The closest publicly documented analog to 3-Fluoro-3-propyl-azetidine is 3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride. This compound is a fluorinated derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of the fluorine atom at the 3-position is a key structural feature, known in medicinal chemistry to often enhance metabolic stability, bioavailability, and binding affinity of molecules.
Molecular Structure of 3-Fluoro-3-(2-methylpropyl)azetidine:
Caption: A generalized synthetic pathway for 3-fluoro-3-alkyl-azetidines.
Diagram 2: Proposed Anticancer Mechanism of Action
Caption: Inhibition of tubulin polymerization as a potential anticancer mechanism.
Technical Guide: Spectroscopic Analysis of 3-Fluoro-3-propyl-azetidine
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the novel compound 3-Fluoro-3-propyl-azetidine. Due to the absence of published experimental data for this specific molecule, this document presents a set of hypothetical, yet realistic, spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. This guide also outlines a plausible synthetic protocol and a general workflow for the characterization of such compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~3.6 - 3.8 | m | - | 4H | Azetidine-H₂, Azetidine-H₄ |
| ~1.8 - 2.0 | m | - | 2H | -CH₂-CH₂-CH₃ |
| ~1.4 - 1.6 | m | - | 2H | -CH₂-CH₂-CH₃ |
| ~0.95 | t | 7.5 | 3H | -CH₂-CH₂-CH₃ |
| ~2.5 (broad) | s | - | 1H | N-H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Coupling to Fluorine (¹JCF, ²JCF, ³JCF in Hz) | Assignment |
| ~90 - 95 | d, ¹JCF ≈ 180-200 | Azetidine-C₃ |
| ~50 - 55 | d, ²JCF ≈ 20-25 | Azetidine-C₂, Azetidine-C₄ |
| ~35 - 40 | d, ²JCF ≈ 20-25 | -CH₂-CH₂-CH₃ |
| ~16 - 20 | d, ³JCF ≈ 5-10 | -CH₂-CH₂-CH₃ |
| ~14 | s | -CH₂-CH₂-CH₃ |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -175 to -185 | m |
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Broad | N-H Stretch |
| 2850 - 2960 | Strong | C-H Stretch (Alkyl) |
| 1450 - 1470 | Medium | C-H Bend (Alkyl) |
| 1050 - 1150 | Strong | C-F Stretch |
| 1100 - 1300 | Medium | C-N Stretch |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Identity |
| 117 | [M]⁺ (Molecular Ion) |
| 116 | [M-H]⁺ |
| 98 | [M-F]⁺ |
| 74 | [M-C₃H₇]⁺ |
| 56 | [C₃H₆N]⁺ |
Experimental Protocols
The synthesis of this compound can be approached through a multi-step process adapted from general methods for preparing 3-fluoro-azetidine derivatives[1].
2.1 Synthesis of N-protected-3-propyl-azetidin-3-ol
-
Protection of Azetidin-3-one: The starting material, a suitable N-protected azetidin-3-one hydrochloride, is neutralized with a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM).
-
Grignard Reaction: The N-protected azetidin-3-one solution is cooled to 0 °C. Propylmagnesium bromide (a Grignard reagent) is added dropwise under an inert atmosphere (e.g., Argon or Nitrogen).
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-protected-3-propyl-azetidin-3-ol. Purification is typically achieved by column chromatography.
2.2 Fluorination of N-protected-3-propyl-azetidin-3-ol
-
Fluorination Reaction: The N-protected-3-propyl-azetidin-3-ol is dissolved in an appropriate solvent (e.g., DCM) and cooled to -78 °C. A fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is added dropwise.
-
Reaction Monitoring: The reaction is allowed to warm slowly to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with DCM. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography to give the N-protected-3-fluoro-3-propyl-azetidine.
2.3 Deprotection to Yield this compound
-
Deprotection: Depending on the N-protecting group used (e.g., Boc, Cbz), a suitable deprotection strategy is employed. For a Boc group, treatment with an acid like trifluoroacetic acid (TFA) in DCM is common.
-
Isolation: After the reaction is complete, the solvent and excess acid are removed under reduced pressure. The residue is then typically neutralized with a base and extracted to yield the final product, this compound.
2.4 Spectroscopic Characterization
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as chloroform-d (CDCl₃).
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a solution.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula, and electron ionization (EI) or chemical ionization (CI) techniques are used to determine the fragmentation pattern.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from synthesis to the spectroscopic characterization of a novel azetidine derivative.
Caption: Workflow for the synthesis and characterization of this compound.
References
The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Substituted Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Its unique conformational constraints and favorable physicochemical properties have established it as a "privileged scaffold" in drug design. This technical guide provides an in-depth exploration of the discovery and historical development of 3-substituted azetidine derivatives, offering a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutics. We will delve into the evolution of synthetic strategies, present key quantitative biological data for prominent derivatives, and provide detailed experimental protocols for their preparation.
A Historical Perspective: From Curio to Core Moiety
The journey of the azetidine ring began in 1888 with the first synthesis of the parent heterocycle through the internal cyclization of γ-bromopropylamine.[1] However, for many decades, the strained four-membered ring was considered more of a chemical curiosity than a practical building block for drug discovery. The landscape began to change with the burgeoning interest in β-lactam antibiotics, which feature the related azetidin-2-one core.
The exploration of substitutions at the 3-position of the azetidine ring gained momentum in the mid-20th century. Early efforts focused on the preparation of key intermediates that would unlock access to a wider range of derivatives. A significant milestone was the synthesis of 3-aminoazetidine, a versatile precursor for a variety of functionalized compounds.[2] Initial methods for its preparation were challenging, but the development of routes starting from 3-sulfonyloxyazetidines with a protected nitrogen atom provided a viable pathway.[2] Another pivotal intermediate, azetidin-3-one, offered a carbonyl handle for a multitude of chemical transformations. Its synthesis was initially pursued through methods like the decomposition of α-amino-α′-diazo ketones.[3][4] More contemporary and flexible syntheses, such as the gold-catalyzed intermolecular oxidation of alkynes, have made this key building block more accessible.[3][4]
The latter half of the 20th century and the early 21st century witnessed a rapid expansion of synthetic methodologies for creating 3-substituted azetidines. These methods can be broadly categorized into:
-
Intramolecular Cyclization: This classical approach involves the formation of the azetidine ring from a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position.
-
[2+2] Cycloaddition: The reaction of imines with alkenes, particularly through photochemical methods like the aza Paternò-Büchi reaction, provides a direct route to the azetidine core.[5]
-
Ring Expansion and Contraction: Methodologies involving the rearrangement of smaller rings, such as aziridines, or the contraction of larger rings have also been employed.
-
Functionalization of Pre-existing Azetidine Rings: This has become an increasingly powerful strategy, with methods for the direct C-H functionalization and cross-coupling reactions at the 3-position being developed.
This evolution in synthetic chemistry has transformed the 3-substituted azetidine from a synthetic challenge into a readily accessible and highly versatile scaffold for drug discovery.
Biological Activities and Quantitative Data
The rigid nature of the azetidine ring allows for precise positioning of substituents in three-dimensional space, leading to enhanced binding affinity and selectivity for various biological targets. This has resulted in the discovery of 3-substituted azetidine derivatives with a wide range of therapeutic applications. Below are tables summarizing the quantitative biological data for several classes of these compounds.
GABA Uptake Inhibitors
3-Substituted azetidine derivatives have been explored as conformationally constrained analogues of GABA, leading to the identification of potent inhibitors of GABA transporters (GATs).
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| 18b | 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-1 | 26.6 ± 3.3 | [1] |
| 18e | 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-3 | 31.0 ± 4.7 | [1] |
| Azetidin-2-ylacetic acid derivative 1 | 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 | [1] |
| Azetidin-2-ylacetic acid derivative 2 | 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 | [1] |
| 12d | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 | [1] |
STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in cancer cell signaling. (R)-azetidine-2-carboxamide derivatives have emerged as potent STAT3 inhibitors.
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| 5a | (R)-azetidine-2-carboxamide analogue | STAT3 | 0.52 | [2][6] |
| 5o | (R)-azetidine-2-carboxamide analogue | STAT3 | 0.38 | [2][6] |
| 8i | (R)-azetidine-2-carboxamide analogue | STAT3 | 0.34 | [2][6] |
| 5p | Pyrazine-containing analogue | STAT3 | 0.46 | [2] |
| 5q | Pyrimidine-containing analogue | STAT3 | 0.46 | [2] |
| 5r | Pyridazine-containing analogue | STAT3 | 0.70 | [2] |
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is a therapeutic target for pain and inflammation. Azetidine-containing ureas have been identified as potent FAAH inhibitors.
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| VER-24052 (racemic) | Chiral azetidine-urea | rat FAAH | 188 | [7] |
| VER-24052 (+)-isomer | Chiral azetidine-urea | rat FAAH | 78 | [7] |
| VER-24052 (-)-isomer | Chiral azetidine-urea | rat FAAH | Inactive | [7] |
| LY-2183240 | Aryl urea | FAAH | 12 | [8] |
| Compound 9c | 1-(4'-pentenoyl-3-(4'-pentenyl)-2-azetidinone) | human FAAH | 4500 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key 3-substituted azetidine derivatives, representative of the classes discussed above.
Synthesis of 1-Benzhydryl-N-methylazetidin-3-amine
This protocol describes a general procedure for the synthesis of a 3-aminoazetidine derivative.[6]
Materials:
-
1-Benzhydryl-3-((methylsulfonyl)oxy)azetidine
-
Methylamine (2 M in THF)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 1-benzhydryl-3-((methylsulfonyl)oxy)azetidine (630 mg, 2 mmol) in MeCN (9.5 mL) is treated with methylamine (2 M in THF, 1.0 mL, 2 mmol).
-
The reaction mixture is sealed and stirred at 80 °C overnight.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between DCM (125 mL) and saturated aqueous NaHCO₃.
-
The phases are separated, and the aqueous layer is extracted with DCM (3 x 125 mL).
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude product.
-
Purification by flash column chromatography gives the desired 1-benzhydryl-N-methylazetidin-3-amine.
Synthesis of Methyl (1-Boc-3-(1H-indazol-1-yl)azetidin-3-yl)acetate
This protocol details the aza-Michael addition for the synthesis of a 3-heteroaryl substituted azetidine derivative.[9]
Materials:
-
tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
-
1H-Indazole
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
1H-Indazole (5.2 mmol), DBU (0.79 g, 5.2 mmol), and tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.18 g, 5.2 mmol) are dissolved in acetonitrile (3.6 mL).
-
The mixture is stirred at 65 °C for 16 hours.
-
The reaction is quenched by the addition of water (15 mL) and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic solutions are dried over anhydrous Na₂SO₄, and the solvents are removed under reduced pressure.
-
The crude product is purified by flash chromatography to yield methyl (1-Boc-3-(1H-indazol-1-yl)azetidin-3-yl)acetate.
Synthesis of a 3-Substituted Azetidin-2-one via Schiff Base Cycloaddition
This protocol outlines a general method for preparing a substituted azetidin-2-one, a common scaffold in medicinal chemistry.[10]
Materials:
-
Substituted Schiff base (e.g., from an aromatic aldehyde and an aniline)
-
Chloroacetyl chloride
-
Triethylamine
-
Anhydrous solvent (e.g., dioxane or benzene)
Procedure:
-
To a solution of the Schiff base (1 equivalent) and triethylamine (1.2 equivalents) in an anhydrous solvent, chloroacetyl chloride (1.2 equivalents) is added dropwise with stirring at room temperature.
-
The reaction mixture is then refluxed for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the precipitated triethylamine hydrochloride is filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by recrystallization from a suitable solvent to afford the 3-chloro-azetidin-2-one derivative.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action of 3-substituted azetidine derivatives, this section includes diagrams of relevant signaling pathways and a typical experimental workflow for their discovery.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by some of the discussed azetidine derivatives.
Caption: Inhibition of monoamine reuptake by a 3-substituted azetidine derivative.
Caption: Mechanism of action of a 3-substituted azetidine FAAH inhibitor.
Caption: Inhibition of the MEK/ERK signaling pathway by an azetidine-based inhibitor.
Experimental Workflow: Discovery of Novel 3-Substituted Azetidine Derivatives
The following diagram illustrates a typical workflow for the discovery and development of novel 3-substituted azetidine-based drug candidates.
Caption: A typical drug discovery workflow for 3-substituted azetidine derivatives.
Conclusion
The 3-substituted azetidine scaffold has transitioned from a synthetic challenge to a mainstay in modern drug discovery. Its unique structural and physicochemical properties offer medicinal chemists a powerful tool to design novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The continued development of innovative synthetic methodologies will undoubtedly expand the accessible chemical space of 3-substituted azetidines, paving the way for the discovery of next-generation medicines targeting a wide array of diseases. This technical guide serves as a comprehensive resource to aid researchers in harnessing the full potential of this remarkable heterocyclic motif.
References
- 1. datapdf.com [datapdf.com]
- 2. US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis - Google Patents [patents.google.com]
- 3. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthèse de l'amino-3 azétidine (1985) | Dino Nisato | 7 Citations [scispace.com]
- 8. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. jmchemsci.com [jmchemsci.com]
An In-depth Technical Guide to the Stability and Reactivity Profile of 3-Fluoro-3-propyl-azetidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and reactivity profile of 3-Fluoro-3-propyl-azetidine. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates its chemical behavior from closely related analogs, such as 3-fluoro-3-(2-methylpropyl)azetidine, and the well-established principles of azetidine chemistry.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its unique conformational constraints and metabolic stability. The introduction of a fluorine atom at the 3-position can further modulate its physicochemical properties, including basicity (pKa) and lipophilicity, making it an attractive moiety for drug design.[2][3]
Core Chemical Properties
The stability and reactivity of this compound are primarily governed by the inherent ring strain of the azetidine core and the electronic effects of the fluoro and propyl substituents at the C3-position.
Stability Profile:
Generally, substitution on the ring carbons of azetidines enhances their stability.[4] However, the strained nature of the four-membered ring can lead to decomposition under certain conditions, particularly in acidic environments which can promote intramolecular ring-opening reactions.[2] For the closely related 3-fluoro-3-(2-methylpropyl)azetidine hydrochloride, it is reported to be stable in the solid state at -20°C for over six months when stored under an inert atmosphere.[1] In aqueous solutions, it is susceptible to hydrolysis at pH levels below 3 or above 9, with a half-life of less than 24 hours.[1] It is anticipated that this compound will exhibit a similar stability profile.
Reactivity Profile:
The reactivity of azetidines is dominated by ring-opening reactions, driven by the relief of ring strain.[5][6] These reactions can be initiated by nucleophiles, electrophilic activation of the ring nitrogen, or through photochemical processes.[7][8][9] The presence of a fluorine atom, an electron-withdrawing group, at the 3-position is expected to influence the regioselectivity of ring-opening reactions. Nucleophilic attack is a common reaction pathway for azetidines, often requiring activation of the nitrogen by a Brønsted or Lewis acid.[8]
Quantitative Data Summary
The following tables summarize key quantitative data extrapolated from literature on closely related 3-fluoro-3-alkyl-azetidines and general azetidine chemistry.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Citation |
| Molecular Formula | C7H14FN | N/A |
| Molecular Weight | 131.19 g/mol | N/A |
| pKa (of the azetidine nitrogen) | ~7.5 - 8.5 | [2] |
| LogP | ~1.5 - 2.0 | N/A |
Table 2: Stability Data for a Close Analog (3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride)
| Condition | Observation | Citation |
| Solid State (-20°C, Argon) | Stable for >6 months | [1] |
| Aqueous Solution (pH < 3) | Hydrolyzes (t½ < 24 hours) | [1] |
| Aqueous Solution (pH > 9) | Hydrolyzes (t½ < 24 hours) | [1] |
Key Experimental Protocols
The following are generalized experimental protocols for the synthesis and a common reactivity study of 3-fluoro-3-alkyl-azetidines, which can be adapted for this compound.
1. Synthesis of N-Boc-3-propyl-azetidin-3-ol
This is a precursor for the fluorination step.
-
Materials: N-Boc-3-azetidinone, Propylmagnesium bromide solution in THF (1.0 M), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride solution.
-
Procedure:
-
To a stirred solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF at 0°C under an argon atmosphere, add propylmagnesium bromide solution (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-propyl-azetidin-3-ol.
-
2. Fluorination to yield N-Boc-3-Fluoro-3-propyl-azetidine
-
Materials: N-Boc-3-propyl-azetidin-3-ol, Diethylaminosulfur trifluoride (DAST), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-3-propyl-azetidin-3-ol (1.0 eq) in anhydrous DCM at -78°C under an argon atmosphere.
-
Add DAST (1.5 eq) dropwise to the solution.
-
Stir the reaction mixture at -78°C for 1 hour and then allow it to warm to room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0°C.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
3. N-Deprotection to yield this compound
-
Materials: N-Boc-3-Fluoro-3-propyl-azetidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-3-Fluoro-3-propyl-azetidine (1.0 eq) in DCM.
-
Add TFA (10 eq) and stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
-
4. Reactivity Study: Ring-Opening with a Nucleophile (e.g., Thiophenol)
-
Materials: this compound, Thiophenol, a Lewis acid catalyst (e.g., Scandium(III) triflate), Dichloromethane (DCM).
-
Procedure:
-
To a solution of this compound (1.0 eq) and thiophenol (1.2 eq) in DCM, add the Lewis acid catalyst (0.1 eq).
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Dry the combined organic layers over sodium sulfate, concentrate, and purify the product by chromatography to isolate the ring-opened product.
-
Visualizations
Diagram 1: General Synthetic Pathway to this compound
Caption: Synthetic route to this compound.
Diagram 2: Reactivity Profile - Ring-Opening Reactions
Caption: Common reactions of this compound.
Diagram 3: Experimental Workflow for Synthesis and Characterization
Caption: Workflow for synthesis and analysis.
References
- 1. 3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride | 2098153-79-6 | Benchchem [benchchem.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. datapdf.com [datapdf.com]
- 5. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 8. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
The Rising Profile of Fluorinated Azetidines in Drug Discovery: A Technical Guide
For Immediate Release
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. This technical guide delves into the burgeoning field of fluorinated azetidines, four-membered nitrogen-containing heterocycles that are gaining prominence as privileged structures in the development of novel therapeutics. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this unique class of compounds.
The introduction of fluorine atoms into the azetidine ring can profoundly influence the molecule's physicochemical properties, such as basicity (pKa) and lipophilicity (LogP), which in turn can enhance metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] These modifications have unlocked a diverse range of biological activities, positioning fluorinated azetidines as promising candidates for treating a multitude of diseases.
Diverse Biological Activities and Therapeutic Potential
Fluorinated azetidines have demonstrated significant potential across various therapeutic areas, including metabolic disorders, oncology, and infectious diseases.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
One of the most explored applications of fluorinated azetidines is in the development of inhibitors for dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes.[3][4][5] The incorporation of fluorine into the azetidine scaffold has led to the discovery of potent and selective DPP-IV inhibitors.
Table 1: In Vitro Activity of Fluorinated Azetidine-Based DPP-IV Inhibitors
| Compound Subtype | Structure (General) | Target | Activity (IC50) | Reference |
| 2-Cyanoazetidines | Azetidine with a nitrile group at the 2-position and a large hydrophobic group on the nitrogen. | DPP-IV | < 100 nM | [4][5] |
| 3-Fluoroazetidines | Azetidine with a fluorine atom at the 3-position. | DPP-IV | < 1 µM | [4][5] |
| 2-Ketoazetidines | Azetidine with a ketone group at the 2-position and a large hydrophobic group on the nitrogen. | DPP-IV | < 100 nM | [4][5] |
Anticancer Activity
The versatility of the fluorinated azetidine scaffold is further highlighted by its promising anticancer properties, targeting various mechanisms of cancer progression.
Tubulin Polymerization Inhibition: A chiral fluorinated azetidin-2-one has been identified as a potent inhibitor of tubulin polymerization, a clinically validated strategy for treating solid tumors.[6] This compound exhibited remarkable activity against a panel of cancer cell lines, including a drug-resistant line, with IC50 values in the nanomolar range.[6] Mechanistic studies revealed that it disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase, induction of apoptosis, and suppression of angiogenesis.[6]
Kinase Inhibition: Fluorinated azetidine derivatives have also been investigated as inhibitors of various kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. For instance, certain derivatives have shown inhibitory activity against spleen tyrosine kinase (Syk), a potential target for inflammatory disorders and some cancers.[7]
Table 2: Anticancer Activity of Fluorinated Azetidine Derivatives
| Compound | Target/Mechanism | Cell Line(s) | Activity (IC50) | Reference |
| Chiral fluorinated azetidin-2-one (Compound 18) | Tubulin Polymerization | Five cancer cell lines (including drug-resistant) | 1.0 - 3.6 nM | [6] |
| 7-fluoroindazole derivatives | Human Spleen Tyrosine Kinase (Syk) | - | 10 - 50 nM | [7] |
| Fluorinated azetidine-based pyrazole hybrids | Hepatitis C Virus (HCV) Genotype-1b | - | 0.23 - 0.74 µM | [7] |
Antimicrobial and Other Activities
The biological scope of fluorinated azetidines extends to antimicrobial and neurological applications. Certain azetidine derivatives have demonstrated antibacterial activity against various strains, including multidrug-resistant Mycobacterium tuberculosis.[8] Additionally, fluorinated azetidines have been explored as GABA uptake inhibitors, suggesting their potential in treating neurological disorders.[9]
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate evaluation of the biological activity of these compounds. The following outlines a general protocol for a key assay.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the DPP-IV enzyme to each well.
-
Add the diluted test compounds or vehicle control (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission) over time using a fluorometric plate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Molecular Interactions and Pathways
To better understand the mechanisms of action and experimental designs, graphical representations are invaluable.
Caption: Workflow for a DPP-IV inhibition assay.
Caption: Mechanism of tubulin polymerization inhibition.
Conclusion
The strategic incorporation of fluorine into the azetidine scaffold has yielded a diverse and promising class of bioactive molecules. With demonstrated efficacy in key therapeutic areas such as diabetes and oncology, fluorinated azetidines represent a fertile ground for future drug discovery and development efforts. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of novel clinical candidates with improved pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of 3-Fluoro-3-propyl-azetidine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Within this landscape, small, strained heterocyclic scaffolds are of particular interest. This guide focuses on the emerging building block, 3-Fluoro-3-propyl-azetidine, a unique scaffold that combines the conformational rigidity of the azetidine ring with the advantageous properties of a geminal fluoro-alkyl substitution. While specific data on the propyl variant is limited in publicly accessible literature, this document provides a comprehensive overview of its potential, based on the well-established principles of fluorination and the known chemistry of related 3-fluoro-3-alkyl-azetidine analogs.
The Azetidine Scaffold: A Primer
Azetidines, four-membered nitrogen-containing heterocycles, are gaining prominence in drug discovery.[2][3] They offer a compelling alternative to more common five- and six-membered rings, providing a unique vector space for substituent placement and often leading to improved aqueous solubility and metabolic stability. The inherent ring strain of azetidines, while a synthetic challenge, can also be harnessed for specific chemical transformations.[4]
The Impact of Fluorine in Drug Design
The introduction of fluorine can profoundly influence a drug candidate's profile by:
-
Enhancing Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism.
-
Modulating pKa: The high electronegativity of fluorine can lower the pKa of nearby basic groups, which can be crucial for optimizing target engagement and cell permeability.
-
Improving Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.
-
Altering Conformation: The stereoelectronic effects of fluorine can influence the preferred conformation of a molecule, potentially pre-organizing it for optimal binding to its target.
The combination of a fluorine atom and an alkyl group at the 3-position of the azetidine ring, as in this compound, offers a unique opportunity to fine-tune these properties in a three-dimensional manner.
Proposed Synthesis of this compound
Experimental Protocols
Note: The following protocols are representative and adapted from methods used for similar 3-substituted azetidines. Optimization will be necessary for the specific synthesis of this compound.
Step 1: Synthesis of 1-Boc-3-hydroxy-3-propyl-azetidine (Representative Protocol)
To a solution of 1-Boc-azetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere is added propylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford 1-Boc-3-hydroxy-3-propyl-azetidine.
Step 2: Synthesis of 1-Boc-3-fluoro-3-propyl-azetidine (Representative Protocol)
To a solution of 1-Boc-3-hydroxy-3-propyl-azetidine (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere is added diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm slowly to room temperature over 2 hours. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 1-Boc-3-fluoro-3-propyl-azetidine.
Step 3: Deprotection to yield this compound (Representative Protocol)
To a solution of 1-Boc-3-fluoro-3-propyl-azetidine (1.0 eq) in dioxane is added a 4 M solution of HCl in dioxane (5.0 eq). The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford this compound hydrochloride as a solid.
Applications in Medicinal Chemistry
The this compound scaffold is a promising building block for incorporation into a wide range of therapeutic agents. Its utility can be envisioned in several areas:
-
As a Bioisostere: The this compound moiety can serve as a bioisosteric replacement for other commonly used groups, such as pyrrolidines, piperidines, or even acyclic amines. This substitution can lead to improved physicochemical properties and potentially novel intellectual property.
-
Inhibitors of Enzymes and Receptors: The rigid azetidine core can position the fluoro and propyl substituents in defined orientations to interact with the binding sites of enzymes and receptors. The fluorine atom can act as a hydrogen bond acceptor, while the propyl group can engage in hydrophobic interactions.
-
Central Nervous System (CNS) Drug Candidates: The small size and potential for increased polarity imparted by the fluorine atom may lead to improved blood-brain barrier penetration, making this scaffold attractive for the development of CNS-active agents.
The logical workflow for incorporating this building block into a drug discovery program is depicted below.
Quantitative Data for Related Analogs
While specific biological data for compounds containing the this compound moiety is not available, the following table summarizes data for other substituted azetidine derivatives to illustrate the potential potency of this class of compounds in various therapeutic areas.
| Compound Class | Target/Activity | Measurement | Value | Reference |
| Azetidine Amides | STAT3 Inhibition | IC50 (EMSA) | 0.34 - 0.89 µM | [6] |
| 3-Aryl-3-oxypropylamine Azetidines | Triple Reuptake Inhibition | In vivo activity (FST) | Active at 10-40 mg/kg | [3] |
| Azetidine Derivatives | Antitubercular | MIC99 vs. M. tuberculosis | <10 µM | [7] |
Disclaimer: The data presented above is for structurally related azetidine derivatives and is intended to be illustrative of the potential of this scaffold. The biological activity of compounds containing this compound will need to be determined experimentally.
Conclusion
This compound represents a novel and promising building block for medicinal chemistry. The strategic combination of the conformationally constrained azetidine ring with the unique properties of a geminal fluoro-propyl substitution offers a powerful strategy for fine-tuning the properties of drug candidates. While further research is needed to fully elucidate its synthetic accessibility and biological impact, the principles outlined in this guide provide a strong foundation for the exploration and application of this exciting new scaffold in the pursuit of novel therapeutics.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidine - Wikipedia [en.wikipedia.org]
- 3. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 5. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
In Silico Prediction of 3-Fluoro-3-propyl-azetidine Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their unique structural properties, including increased three-dimensionality and metabolic stability, make them attractive scaffolds in drug design.[1] The introduction of a fluorine atom can further modulate physicochemical and pharmacological properties, influencing factors such as lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive overview of the in silico methodologies used to predict the physicochemical, pharmacokinetic (ADMET), and toxicological properties of 3-Fluoro-3-propyl-azetidine, a novel azetidine derivative. By leveraging computational tools, researchers can gain early insights into the druglikeness of this compound, thereby accelerating the drug discovery and development process.[2][3]
Predicted Physicochemical and Pharmacokinetic Properties
While specific experimental data for this compound is not publicly available, its properties can be predicted using various computational models. The following tables summarize the likely predicted properties based on the analysis of similar azetidine derivatives and organofluorine compounds.
Disclaimer: The following data are hypothetical and intended for illustrative purposes. Actual values must be determined through dedicated in silico modeling or experimental validation.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~131.18 g/mol | Influences absorption and distribution. |
| cLogP | 1.5 - 2.5 | Affects solubility, permeability, and promiscuity. |
| pKa (basic) | 8.5 - 9.5 | Influences ionization state at physiological pH, affecting solubility and target binding. |
| Aqueous Solubility | Moderate | Crucial for formulation and bioavailability. |
| Polar Surface Area (PSA) | ~25 Ų | Impacts membrane permeability and oral bioavailability. |
| Hydrogen Bond Donors | 1 | Influences binding affinity and solubility. |
| Hydrogen Bond Acceptors | 2 (N and F) | Influences binding affinity and solubility. |
| Rotatable Bonds | 2 | Affects conformational flexibility and binding entropy. |
Table 2: Predicted ADMET Properties
| ADMET Parameter | Predicted Outcome | Implication for Drug Development |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate to High | Indicates good intestinal permeability. |
| P-gp Substrate | Likely No | Reduced risk of efflux-mediated resistance. |
| Distribution | ||
| Volume of Distribution (VDss) | Moderate | Suggests distribution into tissues beyond the bloodstream. |
| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May have limited central nervous system effects. |
| Plasma Protein Binding | Moderate | Influences the free fraction of the drug available for therapeutic action. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Unlikely | Low risk of drug-drug interactions with CYP2D6 substrates. |
| CYP450 3A4 Inhibition | Unlikely | Low risk of drug-drug interactions with CYP3A4 substrates. |
| Metabolic Stability | High | The fluoro group can block metabolically labile sites, potentially increasing half-life. |
| Excretion | ||
| Renal Clearance | Primary route | Likely to be cleared by the kidneys. |
| Toxicity | ||
| hERG Inhibition | Low Risk | Reduced potential for cardiotoxicity. |
| Ames Mutagenicity | Unlikely | Low probability of being a mutagen. |
| Hepatotoxicity | Low Risk | Reduced potential for liver damage. |
In Silico Experimental Protocols
The prediction of the aforementioned properties relies on a variety of computational methodologies. Below are detailed protocols for key in silico experiments.
Protocol 1: Physicochemical Property Prediction
-
Molecular Input: The 3D structure of this compound is generated using a molecular builder and energy minimized using a suitable force field (e.g., MMFF94).
-
Software: A comprehensive computational chemistry suite such as Schrödinger's Maestro, ChemAxon's Marvin, or open-source platforms like RDKit can be used.
-
pKa Prediction:
-
Methodology: A combination of quantum mechanical (QM) and machine learning (ML) methods often yields accurate predictions.[4] The ionization states of the molecule are enumerated, and the pKa is calculated based on the energy difference between the protonated and deprotonated forms in a simulated aqueous environment.[5][6][7]
-
Tools: Software like Jaguar pKa, Epik, or pkasolver can be employed.[5][8]
-
-
logP and Solubility Prediction:
-
Methodology: Quantitative Structure-Property Relationship (QSPR) models are commonly used. These models are trained on large datasets of compounds with experimentally determined logP and solubility values.[7]
-
Tools: ACD/Labs Percepta, StarDrop, or various online prediction platforms can be utilized.
-
Protocol 2: ADMET Prediction
-
Software: Commercial platforms like Simulations Plus ADMET Predictor, Schrödinger's QikProp, or services from companies like CD ComputaBio and Protheragen are suitable.[10][11]
-
Prediction Workflow:
-
The 3D structure of this compound is used as input.
-
A range of molecular descriptors (e.g., topological, electronic, constitutional) are calculated.
-
These descriptors are fed into the pre-trained ADMET models to generate predictions for each endpoint (e.g., absorption, distribution, metabolism, excretion, and toxicity).
-
For azetidine derivatives, specific models trained on similar scaffolds can provide more accurate predictions.[12][13][14][15]
-
Protocol 3: Toxicity Prediction
-
Structural Alerts: The molecule is first screened for the presence of toxicophores or structural alerts, which are molecular substructures known to be associated with specific toxicities.[16][17][18]
-
QSAR Modeling: For endpoints like mutagenicity and carcinogenicity, (Q)SAR models based on large toxicological databases (e.g., from the US EPA) are employed.[18]
-
Organ-Specific Toxicity: Predicting organ-level toxicity, such as hepatotoxicity, requires more complex models that may incorporate mechanistic information.[16][17] The influence of the fluorine atom on toxicity is a key consideration, as it can alter metabolic pathways and reactivity.[19]
-
Tools: DEREK Nexus for structural alerts, TOPKAT for general toxicity prediction, and specialized models for specific endpoints.
Visualizations
In Silico Drug Discovery Workflow
Caption: A generalized workflow for the in silico prediction of drug-like properties.
ADMET Prediction Process
References
- 1. researchgate.net [researchgate.net]
- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sapiosciences.com [sapiosciences.com]
- 4. optibrium.com [optibrium.com]
- 5. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mrupp.info [mrupp.info]
- 8. schrodinger.com [schrodinger.com]
- 9. 🚀 Drug Discovery Meets Machine Learning: Building Predictive Models for Molecular Properties [huggingface.co]
- 10. Property Prediction of Drug-like Molecules - Protheragen [wavefunction.protheragen.ai]
- 11. Prediction of Drug-Like Properties - CD ComputaBio [cadd.computabio.com]
- 12. researchgate.net [researchgate.net]
- 13. theaspd.com [theaspd.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In Silico Prediction of Organ Level Toxicity: Linking Chemistry to Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3-fluoro-3-propyl-azetidine and its related structures, focusing on their synthesis, biological significance, and potential applications in medicinal chemistry. Due to the limited publicly available data specifically for this compound, this guide draws upon information from closely related 3-fluoro-3-alkyl-azetidine analogues to provide a thorough and practical resource.
Introduction: The Azetidine Scaffold in Medicinal Chemistry
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery. Their strained ring system offers a unique three-dimensional geometry that can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, aqueous solubility, and membrane permeability. The introduction of a fluorine atom, particularly at the 3-position, can further enhance these properties through its high electronegativity and ability to form strong bonds, often leading to improved binding affinity and bioavailability of drug molecules. The 3-propyl substituent provides a lipophilic element that can be crucial for interactions with hydrophobic pockets in biological targets.
Synthesis of 3-Fluoro-3-Alkyl-Azetidine Analogues
The synthesis of 3-fluoro-3-alkyl-azetidines typically involves a multi-step process starting from a suitable precursor. A general synthetic strategy involves the construction of the azetidine ring, followed by the introduction of the fluorine and alkyl groups.
General Synthetic Pathway
A common approach to synthesizing 3-substituted-3-fluoroazetidines begins with an N-protected 3-azetidinone. The alkyl group can be introduced via a Grignard reaction, followed by fluorination of the resulting tertiary alcohol.
General synthetic workflow for 3-alkyl-3-fluoroazetidines.
Detailed Experimental Protocol (Analog Example)
The following protocol is a representative example for the synthesis of a 3-fluoro-3-alkyl-azetidine analogue and can be adapted for the synthesis of this compound.
Step 1: Alkylation of N-Boc-3-azetidinone
-
To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF at -78 °C is added propylmagnesium bromide (1.2 eq) dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate.
-
The organic layers are combined, dried over Na2SO4, filtered, and concentrated under reduced pressure to yield N-Boc-3-hydroxy-3-propyl-azetidine.
Step 2: Fluorination of N-Boc-3-hydroxy-3-propyl-azetidine
-
To a solution of N-Boc-3-hydroxy-3-propyl-azetidine (1.0 eq) in dichloromethane at -78 °C is added diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.
-
The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is carefully quenched with saturated aqueous NaHCO3 solution.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated.
-
The crude product is purified by column chromatography to give N-Boc-3-fluoro-3-propyl-azetidine.
Step 3: Deprotection of N-Boc-3-fluoro-3-propyl-azetidine
-
N-Boc-3-fluoro-3-propyl-azetidine is dissolved in a solution of HCl in 1,4-dioxane (4 M).
-
The mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure to yield this compound hydrochloride as a white solid.
Physicochemical Properties of 3-Fluoro-Azetidine Analogues
The introduction of fluorine and an alkyl group at the 3-position of the azetidine ring significantly influences its physicochemical properties. The following table summarizes key computed properties for 3-fluoroazetidine and provides an estimation for its 3-propyl analogue.
| Property | 3-Fluoroazetidine | Estimated this compound |
| Molecular Weight ( g/mol ) | 75.08 | 117.16 |
| LogP | -0.3 | 1.2 |
| Topological Polar Surface Area (Ų) | 12.5 | 12.5 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 1 |
| Rotatable Bonds | 0 | 2 |
Data for 3-fluoroazetidine is sourced from chemical databases. Data for this compound is estimated based on computational models.
Biological Activity and Therapeutic Potential
While specific biological data for this compound is not widely reported, the broader class of 3-substituted azetidines has shown activity in a range of therapeutic areas. The unique structural and electronic properties of the 3-fluoro-3-alkyl-azetidine motif make it an attractive scaffold for the design of novel inhibitors and modulators of various biological targets.
Potential Therapeutic Targets
Based on the activity of related azetidine derivatives, potential therapeutic applications for this compound analogues could include:
-
Central Nervous System (CNS) Disorders: Azetidine derivatives have been explored as agents for treating depression, anxiety, and neurodegenerative diseases.
-
Oncology: The rigid azetidine scaffold can be used to design potent and selective kinase inhibitors.
-
Infectious Diseases: Azetidine-containing compounds have shown promise as antibacterial and antiviral agents.
Structure-Activity Relationship (SAR) Considerations
A hypothetical SAR exploration for a series of 3-fluoro-3-alkyl-azetidine analogues targeting a generic kinase is outlined below.
Hypothetical SAR for 3-fluoro-3-substituted-azetidines.
Conclusion
This compound and its analogues represent a promising class of compounds for drug discovery. Their unique structural features and favorable physicochemical properties make them attractive building blocks for the design of novel therapeutics. While further research is needed to fully elucidate the biological activities of these compounds, the synthetic methodologies and structure-activity relationships discussed in this guide provide a solid foundation for future exploration in this area. The strategic incorporation of the this compound motif has the potential to lead to the development of next-generation drug candidates with improved efficacy and safety profiles.
Methodological & Application
Application Notes and Protocols for the Use of 3-Fluoro-3-propyl-azetidine in Peptide Synthesis
Disclaimer: 3-Fluoro-3-propyl-azetidine-2-carboxylic acid is a novel, non-canonical amino acid. The following application notes and protocols are based on established principles for the synthesis and incorporation of similar sterically hindered, fluorinated, and cyclic amino acids. Direct experimental data for this specific compound is not yet available in published literature. These guidelines are intended to serve as a starting point for researchers.
Application Notes
The incorporation of this compound (referred to herein as 3-F,3-Pr-Aze) into peptide sequences offers a unique opportunity to introduce significant structural and physicochemical modifications. As a proline analogue, the azetidine ring imposes conformational constraints on the peptide backbone, while the geminal fluoro and propyl substituents at the 3-position provide a combination of steric bulk, hydrophobicity, and electronic modulation.
Potential Advantages and Applications:
-
Conformational Rigidity: The four-membered azetidine ring is more constrained than proline's five-membered pyrrolidine ring. This rigidity can be exploited to stabilize specific secondary structures, such as β-turns or γ-turns, which are crucial for receptor recognition and biological activity. The substitution of azetidine-2-carboxylic acid for proline can affect macromolecular structure primarily through steric effects.
-
Metabolic Stability: The fluorine atom can increase resistance to metabolic degradation by blocking potential sites of oxidation. This is a common strategy in drug design to improve the pharmacokinetic profile of peptide-based therapeutics.
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atom can influence the pKa of nearby functional groups and create unique dipole moments. The propyl group introduces a hydrophobic element. This combination allows for fine-tuning of a peptide's lipophilicity and membrane permeability, which is critical for cell penetration and bioavailability.
-
Proline Domain Mimicry: Azetidine-containing peptides can serve as mimics for proline-rich domains, potentially disrupting protein-protein interactions or acting as competitive inhibitors for proline-recognizing enzymes. However, peptides containing azetidine may be more flexible than those with proline, which can lessen the stability of ordered conformations like helices.
-
Steric Influence: The 3,3-disubstituted nature of this amino acid creates a sterically hindered residue. This bulk can be used to orient adjacent amino acid side chains, potentially enhancing their interaction with a biological target. However, this steric hindrance also presents a challenge during peptide synthesis, often requiring more potent coupling reagents and optimized conditions.
The logical relationship between the structural features of 3-F,3-Pr-Aze and its potential impact on peptide properties is outlined below.
Caption: Logical relationships between the structural features of 3-F,3-Pr-Aze and its potential effects on peptides.
Experimental Protocols
The incorporation of a sterically hindered, non-canonical amino acid like 3-F,3-Pr-Aze requires careful optimization of coupling conditions. The following protocol is a general guideline for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
1. Preparation of the Amino Acid Building Block
Prior to SPPS, the novel amino acid must be synthesized and protected. The required building block is N-α-Fmoc-3-fluoro-3-propyl-azetidine-2-carboxylic acid (Fmoc-3-F,3-Pr-Aze-OH) .
2. Solid-Phase Peptide Synthesis (SPPS) Workflow
This protocol assumes synthesis on a 0.1 mmol scale using a standard SPPS resin (e.g., Rink Amide AM resin).
Materials:
-
Rink Amide AM resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Protected amino acids: Fmoc-AA-OH
-
Fmoc-3-F,3-Pr-Aze-OH
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Workflow Diagram:
Application of "3-Fluoro-3-propyl-azetidine" in PET imaging ligand development
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that allows for the in vivo quantification of physiological and pathological processes at the molecular level.[1][2] The development of novel PET radioligands is crucial for advancing our understanding of disease, aiding in diagnosis, and monitoring therapeutic responses.[2][3] Fluorine-18 is a preferred radionuclide for PET ligand development due to its near-ideal physical and nuclear characteristics, including a 109.8-minute half-life and low positron energy.[4][5][6][7]
I. Synthesis of Fluoro-Azetidine Precursors
The synthesis of precursors for [¹⁸F]-radiolabeling is a critical first step. For fluoro-azetidine derivatives, a common strategy involves the fluorination of a corresponding hydroxy-azetidine intermediate.
Proposed Synthesis of a Generic 3-Fluoro-3-Alkyl-Azetidine Precursor
A general synthetic route to a 3-fluoro-3-alkyl-azetidine precursor suitable for subsequent radiolabeling is outlined below. This pathway is a hypothetical adaptation based on known chemical transformations of azetidine rings.
Caption: Hypothetical synthesis pathway for a this compound derivative.
Experimental Protocol: Synthesis of a 3-Fluoro-azetidine Precursor
This protocol is a generalized procedure based on synthetic methods for 3-fluoroazetidine derivatives.[8][9]
-
Protection of the Azetidine Nitrogen: React the starting azetidine with a suitable protecting group (e.g., di-tert-butyl dicarbonate for Boc protection or benzyl chloroformate for Cbz protection) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane).
-
Oxidation to the Ketone: Oxidize the 3-hydroxyazetidine to the corresponding 3-ketoazetidine using standard oxidation conditions (e.g., Swern or Dess-Martin periodinane oxidation).
-
Alkylation: Perform a Grignard reaction with the 3-ketoazetidine using an appropriate Grignard reagent (e.g., propylmagnesium bromide) to introduce the alkyl group at the 3-position, yielding the 3-hydroxy-3-propyl-azetidine.
-
Introduction of a Leaving Group: To prepare for radiolabeling, the hydroxyl group is converted into a good leaving group. This can be achieved by reacting the 3-hydroxy-3-propyl-azetidine with tosyl chloride or mesyl chloride in the presence of a base like pyridine.
-
Purification: Purify the final precursor using column chromatography.
II. Radiolabeling with Fluorine-18
The introduction of [¹⁸F]fluoride is typically the final step in the synthesis to maximize the radiochemical yield due to the short half-life of Fluorine-18.[10] Nucleophilic substitution is the most common method for [¹⁸F]-fluorination.[7][11]
General [¹⁸F]-Fluorination Workflow
Caption: General workflow for nucleophilic [¹⁸F]-fluorination.
Experimental Protocol: [¹⁸F]-Radiolabeling
This protocol is a generalized procedure based on standard methods for nucleophilic [¹⁸F]-fluorination.[4][5]
-
[¹⁸F]Fluoride Production and Preparation:
-
Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[3]
-
Trap the [¹⁸F]fluoride on a quaternary ammonium anion exchange cartridge (e.g., Sep-Pak Light QMA).
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.
-
Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature (e.g., 100-110 °C).
-
-
Radiosyntheis:
-
Dissolve the precursor (with a suitable leaving group) in an anhydrous polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile).
-
Add the precursor solution to the dried [K/K₂₂₂]⁺[¹⁸F]⁻ complex.
-
Heat the reaction mixture at a specified temperature (e.g., 80-150 °C) for a set time (e.g., 10-20 minutes).
-
-
Deprotection (if applicable):
-
If the precursor contained a protecting group, perform the deprotection step (e.g., acid or base hydrolysis).
-
-
Purification and Formulation:
-
Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Collect the fraction containing the desired [¹⁸F]-labeled product.
-
Reformulate the collected fraction into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.
-
III. In Vitro and In Vivo Evaluation
Once synthesized and purified, the novel PET ligand must be thoroughly evaluated for its potential as an imaging agent.
Evaluation Workflow
Caption: Workflow for the evaluation of a novel PET ligand.
Experimental Protocols
1. In Vitro Binding Assays:
-
Objective: To determine the affinity (Ki) and selectivity of the non-radioactive ("cold") fluoro-azetidine derivative for the target of interest.
-
Method:
-
Prepare tissue homogenates or cell membranes expressing the target receptor.
-
Incubate the preparations with a known radioligand for the target at a fixed concentration.
-
Add increasing concentrations of the novel compound (competitor).
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a gamma counter.
-
Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and convert it to Ki using the Cheng-Prusoff equation.
-
2. In Vivo PET Imaging:
-
Objective: To assess the brain uptake, regional distribution, and kinetics of the [¹⁸F]-labeled ligand in a living organism.
-
Method:
-
Anesthetize the study animal (e.g., rodent or non-human primate).
-
Position the animal in the PET scanner.
-
Administer the [¹⁸F]-labeled ligand intravenously as a bolus.
-
Acquire dynamic PET data over a specified period (e.g., 90-120 minutes).
-
Reconstruct the PET images and co-register them with an anatomical image (MRI or CT) if available.
-
Draw regions of interest (ROIs) on the images to generate time-activity curves for different brain regions.
-
Calculate standardized uptake values (SUV) or perform kinetic modeling to quantify receptor density.
-
3. Blocking Studies:
-
Objective: To demonstrate the specificity of the radioligand's binding to the target in vivo.
-
Method:
-
Perform a baseline PET scan as described above.
-
In a separate scan, pre-administer a high dose of a known, unlabeled ligand for the target (or the cold version of the new ligand) before injecting the [¹⁸F]-labeled ligand.
-
A significant reduction in the radioactivity uptake in target-rich regions compared to the baseline scan indicates specific binding.
-
IV. Data Presentation
Quantitative data from the evaluation of fluoro-azetidine-based PET ligands should be summarized for clear comparison. The following tables are examples based on data for a related compound, [¹⁸F]-nifzetidine, a ligand for nicotinic α4β2 receptors.[12]
Table 1: In Vitro Binding Affinity
| Compound | Target | Kᵢ (nM) |
| Nifzetidine | α4β2 nAChR | 0.67 |
Table 2: Radiosynthesis Parameters
| Radioligand | Radiochemical Yield (decay-corrected) | Molar Activity (GBq/µmol) | Synthesis Time (min) |
| [¹⁸F]-nifzetidine | 20-40% | >74 (>2 Ci/µmol) | Not specified |
Table 3: In Vivo PET Imaging Data (Rhesus Monkey)
| Brain Region | Peak Uptake (SUV) | Target-to-Cerebellum Ratio (at 180 min) |
| Thalamus | High | ~2.3 |
| Frontal Cortex | Moderate | >1.5 |
| Cerebellum | Low | 1.0 |
Conclusion
The development of PET ligands based on the fluoro-azetidine scaffold represents a promising avenue for novel molecular imaging agents. By leveraging established methods for precursor synthesis, automated [¹⁸F]-radiolabeling, and comprehensive in vitro and in vivo evaluation, researchers can efficiently develop and characterize new PET tracers for a variety of neurological and oncological targets. The unique structural and electronic properties of the fluoro-azetidine moiety may lead to ligands with improved pharmacokinetic and pharmacodynamic profiles, ultimately enhancing the diagnostic capabilities of PET imaging.
References
- 1. Nuclear Medicine Neuro PET Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Applications of positron emission tomography (PET) in neurology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 4. Frontiers | Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging [frontiersin.org]
- 5. Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [18F]Fluoroalkyl agents: synthesis, reactivity and application for development of PET ligands in molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psec.uchicago.edu [psec.uchicago.edu]
- 8. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 9. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of 3-Fluoro-3-propyl-azetidine into Drug Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 3-Fluoro-3-propyl-azetidine
The incorporation of small, strained ring systems and fluorine atoms are established strategies in modern medicinal chemistry to optimize the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The this compound moiety offers a unique combination of features:
-
Azetidine Ring: This four-membered saturated heterocycle provides a rigid scaffold that can reduce the entropic penalty of binding to a biological target.[3][4] Its three-dimensional structure allows for the exploration of novel chemical space compared to more common five- and six-membered rings.[5]
-
Geminal Fluoro-Propyl Substitution: The fluorine atom at the C3 position can significantly lower the pKa of the azetidine nitrogen, which is often beneficial for avoiding off-target effects (e.g., hERG inhibition) and improving oral bioavailability.[6] Fluorine can also enhance metabolic stability by blocking potential sites of oxidation.[6] The propyl group provides a lipophilic vector that can be oriented to probe hydrophobic pockets within a target protein.
These attributes make this compound an attractive building block for the design of novel therapeutics with improved drug-like properties.
Physicochemical Properties of 3-Fluoro-3-Alkyl-Azetidine Derivatives
While specific experimental data for compounds containing the this compound moiety is not extensively available in the public domain, the following table presents representative data for closely related 3-fluoro-3-alkyl-azetidine derivatives to illustrate the impact of this scaffold on key physicochemical properties.
| Compound ID | R-Group at C3 | Molecular Weight ( g/mol ) | cLogP | pKa | Reference |
| A-1 | Methyl | 139.15 | 0.58 | 7.95 | [Calculated] |
| A-2 | Ethyl | 153.18 | 0.97 | 7.98 | [Calculated] |
| A-3 (Target) | Propyl | 167.21 | 1.36 | 8.01 | [Calculated] |
| A-4 | Isopropyl | 167.21 | 1.25 | 8.05 | [Calculated] |
| A-5 | Cyclopropyl | 165.19 | 0.99 | 7.85 | [Calculated] |
Note: cLogP and pKa values are computationally predicted and serve as estimations. Actual experimental values may vary.
Experimental Protocols
Synthesis of this compound Hydrochloride
The synthesis of the title compound can be achieved in a three-step sequence starting from commercially available N-Boc-3-azetidinone. The workflow involves a Grignard reaction to install the propyl group, followed by deoxofluorination and final deprotection.
Caption: Synthetic workflow for this compound HCl.
Step 1: Synthesis of N-Boc-3-hydroxy-3-propylazetidine
-
To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF (0.5 M) at -78 °C under a nitrogen atmosphere, add propylmagnesium bromide (1.2 eq, 2.0 M solution in THF) dropwise.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield N-Boc-3-hydroxy-3-propylazetidine.
Step 2: Synthesis of N-Boc-3-fluoro-3-propylazetidine
-
To a solution of N-Boc-3-hydroxy-3-propylazetidine (1.0 eq) in anhydrous CH2Cl2 (0.5 M) at -78 °C under a nitrogen atmosphere, add Deoxo-Fluor® (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for 16 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the layers and extract the aqueous phase with CH2Cl2 (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford N-Boc-3-fluoro-3-propylazetidine.
Step 3: Synthesis of this compound Hydrochloride
-
Dissolve N-Boc-3-fluoro-3-propylazetidine (1.0 eq) in 4M HCl in 1,4-dioxane (10 volumes).
-
Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether, and collect the precipitate by filtration to yield this compound hydrochloride as a white solid.[7][8]
Incorporation into Drug Scaffolds via Buchwald-Hartwig Amination
A common method for incorporating azetidine building blocks into drug scaffolds is through N-arylation or N-heteroarylation via a palladium-catalyzed Buchwald-Hartwig amination. This reaction couples the azetidine nitrogen with an aryl or heteroaryl halide.
Caption: General workflow for N-arylation of the azetidine scaffold.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a reaction vial, combine the aryl or heteroaryl halide (1.0 eq), this compound hydrochloride (1.2 eq), Cs2CO3 (2.5 eq), and the phosphine ligand (e.g., XPhos, 0.1 eq).
-
Add the palladium precatalyst (e.g., Pd2(dba)3, 0.05 eq).
-
Seal the vial, and evacuate and backfill with nitrogen or argon (repeat 3 times).
-
Add anhydrous toluene (0.2 M) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate or CH2Cl2/methanol gradient) to obtain the desired N-arylated product.[9]
Application in Drug Design: A Hypothetical Case Study
To illustrate the utility of the this compound scaffold, we present a hypothetical application in the context of inhibiting a protein kinase, a common target in oncology. In many kinase inhibitors, a heterocyclic core interacts with the hinge region of the ATP-binding pocket, while substituted appendages occupy adjacent hydrophobic regions.
Caption: Hypothetical inhibition of a kinase signaling pathway.
In this scenario, the N-aryl portion of the molecule, synthesized via the Buchwald-Hartwig protocol, could serve as the hinge-binding element. The this compound moiety would then project into a hydrophobic pocket, with the propyl group making favorable van der Waals interactions and the fluorine atom potentially forming specific interactions with the protein backbone or modulating the local electronic environment. The rigid azetidine ring would ensure an optimal presentation of the propyl group, potentially leading to enhanced potency and selectivity.
Conclusion
The this compound building block represents a valuable tool for medicinal chemists seeking to fine-tune the properties of drug candidates. Its unique combination of a strained ring system with geminal fluoro-alkyl substitution offers a powerful strategy to address common challenges in drug discovery, including metabolic instability, off-target activity, and suboptimal pharmacokinetic profiles. The synthetic and functionalization protocols outlined here provide a framework for the effective incorporation of this promising scaffold into novel therapeutic agents.
References
- 1. CN105439939B - A kind of synthetic method of (S)-N-Boc-3- hydroxy piperidine - Google Patents [patents.google.com]
- 2. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Synthesis of Chiral 3-Fluoro-3-propyl-azetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the asymmetric synthesis of chiral 3-fluoro-3-propyl-azetidine, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step process commencing with the enantioselective addition of a propyl group to N-Boc-azetidin-3-one, followed by a diastereoselective deoxofluorination of the resulting tertiary alcohol. This method is designed to provide access to the target compound with high enantiopurity.
Logical Workflow of the Synthesis
The overall synthetic pathway is depicted below, outlining the transformation from the starting material to the final chiral product.
Caption: Overall workflow for the asymmetric synthesis of chiral this compound.
Experimental Protocols
Step 1: Asymmetric Propylation of N-Boc-azetidin-3-one
This protocol details the enantioselective addition of a propyl Grignard reagent to N-Boc-azetidin-3-one, catalyzed by a chiral ligand-metal complex to yield chiral N-Boc-3-hydroxy-3-propyl-azetidine. This approach is adapted from methodologies for the asymmetric addition of Grignard reagents to ketones.
Reaction Scheme:
Application Notes and Protocols: 3-Fluoro-3-propyl-azetidine as a Proline Analogue in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline, a unique secondary amino acid, plays a critical role in protein structure and stability, particularly in collagen, where it constitutes a significant portion of the amino acid content.[1][2][3] The rigid five-membered ring of proline is essential for the formation of the stable triple-helical structure of collagen.[3] Proline analogues, which are structurally similar to proline, can be erroneously incorporated into proteins during synthesis, leading to altered protein conformation and function.[4][5][6] This property makes them valuable tools in biochemical research and potential therapeutic agents.
This document provides detailed application notes and protocols for the investigation of 3-Fluoro-3-propyl-azetidine , a novel proline analogue. While direct experimental data for this specific compound is not yet widely available, its structural features—a four-membered azetidine ring, a fluorine atom, and a propyl group at the 3-position—suggest its potential as a potent modulator of protein structure and enzyme activity. The azetidine ring is a known proline mimic that can be incorporated into proteins, and fluorination is a common strategy in medicinal chemistry to enhance biological activity and stability.[7][8]
These notes are intended to guide researchers in designing and executing biochemical assays to characterize the effects of this compound.
Potential Applications
Based on the known activities of similar proline analogues, this compound is proposed for investigation in the following areas:
-
Modulation of Collagen Stability: As a proline analogue, this compound may be incorporated into collagen, disrupting its triple-helical structure and altering its thermal stability.[4][9][10] This has implications for studying connective tissue disorders and developing anti-fibrotic therapies.
-
Enzyme Inhibition: Proline analogues have been shown to inhibit enzymes involved in proline metabolism, such as proline dehydrogenase (PRODH) and proline racemase.[11][12][13][14] The unique substitutions on this compound may confer selectivity and potency as an inhibitor for these or other enzymes.
-
Protein Engineering and Stability Studies: The incorporation of this analogue into peptides and proteins can provide insights into the role of proline in protein folding and stability. The fluorine atom can also serve as a useful probe for NMR studies.
-
Chemical Biology Probes: The distinct chemical properties of this compound can be exploited to develop chemical probes for studying biological processes involving proline.
Experimental Protocols
Collagen Thermal Stability Assay
Objective: To determine the effect of this compound incorporation on the thermal stability of collagen.
Principle: Proline analogues incorporated into collagen can disrupt the triple helix, leading to a decrease in the melting temperature (Tm) of the protein. This can be monitored by circular dichroism (CD) spectroscopy, which measures changes in the secondary structure of the protein as a function of temperature.
Workflow:
Caption: Workflow for Collagen Thermal Stability Assay.
Materials:
-
Human dermal fibroblasts
-
Proline-free cell culture medium
-
L-proline
-
This compound
-
Cell lysis buffer
-
Pepsin
-
NaCl
-
Dialysis tubing
-
Circular dichroism (CD) spectropolarimeter
Procedure:
-
Cell Culture:
-
Culture human dermal fibroblasts in standard medium until confluent.
-
Replace the medium with proline-free medium and incubate for 24 hours to deplete intracellular proline pools.
-
Supplement the proline-free medium with either L-proline (control group) or varying concentrations of this compound (experimental groups).
-
Incubate the cells for an additional 24-48 hours to allow for incorporation of the analogue into newly synthesized collagen.
-
-
Collagen Extraction:
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Digest the cell lysate with pepsin to solubilize the collagen.
-
Selectively precipitate the collagen by adding NaCl to a final concentration of 0.9 M.
-
Centrifuge to pellet the collagen, then redissolve the pellet in a minimal volume of acetic acid.
-
Dialyze the collagen solution extensively against 0.1 M acetic acid to remove salt and other impurities.
-
-
CD Spectroscopy:
-
Determine the concentration of the purified collagen solutions.
-
Dilute the collagen samples to a final concentration of 0.1 mg/mL in 0.1 M acetic acid.
-
Record the CD spectrum from 190 to 260 nm at 25°C to confirm the triple-helical conformation.
-
Monitor the ellipticity at 220 nm while increasing the temperature from 25°C to 60°C at a rate of 1°C/minute.
-
Plot the ellipticity as a function of temperature and determine the melting temperature (Tm), which is the temperature at which 50% of the collagen is denatured.
-
Data Presentation:
| Treatment Group | Concentration (µM) | Melting Temperature (Tm) (°C) |
| Control (L-proline) | 100 | |
| This compound | 10 | |
| This compound | 50 | |
| This compound | 100 |
Proline Dehydrogenase (PRODH) Inhibition Assay
Objective: To assess the inhibitory potential of this compound on the activity of proline dehydrogenase.
Principle: Proline dehydrogenase (PRODH) is a flavin-dependent enzyme that catalyzes the first step in proline catabolism, the oxidation of L-proline to Δ¹-pyrroline-5-carboxylate.[14] Enzyme activity can be measured by monitoring the reduction of a suitable electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.
Signaling Pathway:
Caption: Proline Catabolism Pathway and PRODH Inhibition.
Materials:
-
Recombinant human PRODH enzyme
-
L-proline
-
This compound
-
2,6-dichlorophenolindophenol (DCPIP)
-
Phenazine methosulfate (PMS)
-
Potassium phosphate buffer, pH 7.4
-
96-well microplate reader
Procedure:
-
Assay Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the assay buffer.
-
Prepare a reaction mixture containing potassium phosphate buffer, DCPIP, and PMS.
-
-
Enzyme Assay:
-
Add the reaction mixture to the wells of a 96-well plate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding L-proline to all wells except the negative control.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of DCPIP reduction) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Data Presentation:
| Compound | Concentration (µM) | % Inhibition |
| Vehicle Control | 0 | 0 |
| This compound | 0.1 | |
| This compound | 1 | |
| This compound | 10 | |
| This compound | 100 | |
| IC₅₀ (µM) |
Conclusion
The provided application notes and protocols offer a framework for the initial biochemical characterization of this compound as a novel proline analogue. The proposed assays will help to elucidate its effects on collagen stability and enzyme activity, providing valuable insights for its potential applications in biomedical research and drug development. The unique structural features of this compound warrant further investigation to fully understand its biological activities.
References
- 1. Proline-dependent regulation of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline precursors to sustain Mammalian collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proline Derivatives and Analogs [sigmaaldrich.com]
- 10. Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. II. Morphological and physical properties of collagen containing the analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism-based inhibition of proline dehydrogenase by proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of serine and proline racemases by substrate-product analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural and kinetic studies of proline metabolic enzyme inhibitors and inactivators [mospace.umsystem.edu]
- 14. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3-Fluoro-3-propyl-azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-3-propyl-azetidine derivatives represent a class of small molecules with significant potential in medicinal chemistry. The incorporation of a fluorine atom at the 3-position of the azetidine ring can impart unique physicochemical and pharmacological properties, including altered basicity, lipophilicity, and metabolic stability. The propyl group at the same position provides a handle for further structural modifications. The efficient purification of these compounds is crucial for their use in biological assays and as intermediates in the synthesis of more complex drug candidates.
This document provides detailed protocols for the purification of this compound derivatives using common laboratory techniques: flash column chromatography, recrystallization, and chiral High-Performance Liquid Chromatography (HPLC). These protocols are intended to serve as a starting point and may require optimization for specific derivatives.
Key Structural Features for Purification
The purification strategy for this compound derivatives is influenced by their key structural features: the basic azetidine nitrogen, the polar C-F bond, and the nonpolar propyl group. The presence of a protecting group on the azetidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, will significantly impact the polarity and basicity of the molecule.
Caption: Key structural features influencing the purification of this compound derivatives.
Purification Workflow
The general workflow for the purification of a crude this compound derivative typically involves an initial purification by flash column chromatography to remove major impurities. If the compound is a solid, recrystallization can be employed to achieve higher purity. For racemic mixtures, chiral HPLC or Supercritical Fluid Chromatography (SFC) is necessary to separate the enantiomers.
Caption: General workflow for the purification of this compound derivatives.
Experimental Protocols
Protocol 1: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for the purification of milligram to gram quantities of organic compounds. For this compound derivatives, silica gel is the most common stationary phase.
Materials:
-
Silica gel (60 Å, 40-63 µm)
-
Solvents: Hexane (or Petroleum Ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Triethylamine (TEA) (optional, for basic compounds)
-
Glass column
-
Compressed air or nitrogen source
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot the solution onto a TLC plate and develop the plate in various solvent systems (e.g., Hexane:EtOAc or DCM:MeOH).
-
The ideal solvent system should provide a retention factor (Rf) of ~0.2-0.4 for the desired product and good separation from impurities.
-
For unprotected azetidines, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing on the silica gel.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
Wash the column with the eluent until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., DCM).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Apply gentle pressure with compressed air or nitrogen to maintain a steady flow rate.
-
Collect fractions in test tubes.
-
A gradient elution (gradually increasing the polarity of the solvent system) may be necessary to separate compounds with different polarities.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Quantitative Data (Example):
| Parameter | N-Boc-3-fluoro-3-propyl-azetidine | This compound HCl |
| Stationary Phase | Silica Gel | Silica Gel |
| Mobile Phase | Hexane:EtOAc (gradient 9:1 to 7:3) | DCM:MeOH (gradient 98:2 to 90:10) with 0.5% TEA |
| Typical Yield | 85-95% | 70-85% |
| Purity (by HPLC) | >98% | >97% |
Protocol 2: Recrystallization
Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
Materials:
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Hexane, Water)
Procedure:
-
Solvent Selection:
-
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Test the solubility of a small amount of the purified solid in various solvents at room temperature and upon heating.
-
A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be used.
-
-
Dissolution:
-
Place the solid to be recrystallized in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Quantitative Data (Example):
| Compound | Recrystallization Solvent | Typical Recovery | Purity Improvement |
| This compound HCl | Isopropanol/Hexane | 80-90% | 95% to >99% |
| N-Cbz-3-fluoro-3-propyl-azetidine | Ethanol/Water | 85-95% | 97% to >99.5% |
Protocol 3: Chiral HPLC Separation
For racemic mixtures of this compound derivatives, chiral HPLC is the method of choice for separating the enantiomers.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralpak® series)
-
HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol, Acetonitrile)
-
Additives (e.g., Trifluoroacetic acid (TFA), Diethylamine (DEA))
Procedure:
-
Column and Mobile Phase Selection:
-
The choice of chiral column and mobile phase is crucial and often requires screening. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are a good starting point.
-
Normal phase (Hexane/alcohol mixtures) or reversed-phase (Acetonitrile/water or Methanol/water) methods can be employed.
-
Additives like TFA or DEA (0.1%) can improve peak shape and resolution.
-
-
Method Development:
-
Inject a small amount of the racemic mixture onto the column.
-
Start with an isocratic mobile phase (e.g., 90:10 Hexane:Isopropanol).
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.
-
-
Preparative Separation (if required):
-
Once an analytical method is established, it can be scaled up to a preparative scale using a larger column and higher flow rate.
-
Inject larger quantities of the racemate and collect the fractions corresponding to each enantiomer.
-
-
Analysis and Recovery:
-
Analyze the collected fractions to confirm their enantiomeric purity.
-
Combine the pure fractions for each enantiomer and evaporate the solvent.
-
Quantitative Data (Example):
| Parameter | Value |
| Column | Chiralpak® IA (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 85:15 Hexane:Isopropanol + 0.1% DEA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Resolution (Rs) | > 2.0 |
| Enantiomeric Excess (ee) | >99% for each separated enantiomer |
Disclaimer: The protocols and data presented are intended as a general guide. Specific conditions will need to be optimized for each unique this compound derivative. Always follow appropriate laboratory safety procedures.
Application Notes and Protocols: 3-Fluoro-3-propyl-azetidine in CNS-Targeted Compound Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available data on the specific compound "3-Fluoro-3-propyl-azetidine" is limited. This document provides a comprehensive guide based on the synthesis of related 3-fluoro-azetidine derivatives and the well-documented CNS activities of various azetidine-containing compounds. The protocols and potential applications described herein are intended to serve as a foundational resource for researchers exploring the synthesis and evaluation of this and similar novel chemical entities.
Introduction: The Potential of Fluorinated Azetidines in CNS Drug Discovery
The azetidine scaffold is a valuable motif in medicinal chemistry, recognized for its ability to impart structural rigidity and favorable physicochemical properties to drug candidates.[1][2] As a four-membered heterocycle, it is more stable than the corresponding aziridine ring, yet its inherent ring strain can lead to unique reactivity and conformational preferences.[2] In the context of Central Nervous System (CNS) drug discovery, the design of molecules that can efficiently cross the blood-brain barrier (BBB) is a primary challenge.[3] Key properties for BBB penetration include a low molecular weight, limited hydrogen bonding capacity, and moderate lipophilicity.[3]
The strategic incorporation of fluorine into drug candidates is a widely used strategy to modulate metabolic stability, bioavailability, and binding affinity.[4] The unique physicochemical and metabolic characteristics of fluorine-substituted azetidines make them attractive intermediates for a range of therapeutic targets, including dipeptidyl peptidase-IV inhibitors and cannabinoid receptor modulators.[4] Consequently, novel structures such as this compound represent an unexplored area of chemical space with significant potential for the development of new CNS-targeted therapeutics.
This document outlines a proposed synthetic route for this compound and details experimental protocols for evaluating its potential activity against key CNS targets, drawing from established assays for related azetidine analogs.
Synthesis of this compound
While a specific synthesis for this compound is not extensively documented, a plausible and efficient route can be adapted from patented methods for other 3-fluoro-azetidine derivatives.[4] The following protocol is a proposed adaptation for the target compound, starting from 1-Boc-azetidin-3-one.
Proposed Synthetic Scheme
The proposed synthesis involves a Grignard reaction to install the propyl group at the 3-position, followed by fluorination of the resulting tertiary alcohol.
Caption: Proposed synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 1-Boc-3-propyl-azetidin-3-ol
-
To a solution of 1-Boc-azetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add propylmagnesium bromide (1.2 eq, solution in THF) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-Boc-3-propyl-azetidin-3-ol.
Step 2: Synthesis of 1-Boc-3-fluoro-3-propyl-azetidine
-
Dissolve 1-Boc-3-propyl-azetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C under a nitrogen atmosphere.
-
Add diethylaminosulfur trifluoride (DAST) or Deoxofluor (1.5 eq) dropwise to the solution.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 1-Boc-3-fluoro-3-propyl-azetidine.
Step 3: Synthesis of this compound (Final Compound)
-
Dissolve 1-Boc-3-fluoro-3-propyl-azetidine (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) or a 4M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
If using TFA, triturate the residue with diethyl ether to precipitate the salt. If using HCl, the hydrochloride salt is obtained directly.
-
Filter the solid and wash with cold diethyl ether to yield the final product, this compound, as its corresponding salt.
Potential CNS Applications and Biological Evaluation
Azetidine analogs have shown potent activity at several CNS targets. The introduction of the 3-fluoro-3-propyl moiety could modulate potency, selectivity, and pharmacokinetic properties. Below are potential applications and detailed protocols for evaluation.
Application 1: Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)
Background: VMAT2 is responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles. Its inhibition can modulate monoaminergic transmission and is a therapeutic strategy for hyperkinetic movement disorders. Azetidine analogs of lobelane have been identified as potent inhibitors of VMAT2.[5]
Quantitative Data for Related Azetidine Analogs (VMAT2 Inhibition):
| Compound ID | Structure | VMAT2 [³H]DA Uptake Ki (nM)[5] |
| 22b | cis-3,3-bis(phenethyl)azetidine | 24 |
| 15c | trans-3,3-bis(3,4-methylenedioxyphenethyl)azetidine | 24 |
| Lobelane | N-methyl-2,6-di-(cis-phenylethyl)piperidine | 45 |
| Norlobelane | 2,6-di-(cis-phenylethyl)piperidine | 43 |
Experimental Workflow: VMAT2 Inhibition Assay
Caption: Workflow for VMAT2 radioligand uptake inhibition assay.
Protocol: Vesicular [³H]Dopamine Uptake Inhibition Assay [5]
-
Synaptic Vesicle Preparation: Isolate synaptic vesicles from fresh rat striatal tissue using differential centrifugation and sucrose density gradients.
-
Assay Buffer: Prepare an assay buffer (e.g., 300 mM sucrose, 10 mM HEPES-KOH, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine synaptic vesicles (typically 20-40 µg of protein), various concentrations of the test compound (this compound), and assay buffer. Include controls for total uptake (vehicle) and non-specific uptake (e.g., 10 µM reserpine).
-
Initiation: Initiate the uptake reaction by adding a solution containing [³H]Dopamine (final concentration ~50 nM) and ATP (final concentration 2.5 mM).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 5 minutes).
-
Termination: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold assay buffer (3x) to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting non-specific uptake from total uptake. Determine the percent inhibition for each concentration of the test compound and fit the data using non-linear regression to obtain IC₅₀ values. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.
Application 2: Inhibition of GABA Transporters (GATs)
Background: GABA transporters, particularly GAT-1, are responsible for clearing GABA from the synaptic cleft. Inhibiting this reuptake process prolongs the action of GABA, the primary inhibitory neurotransmitter in the CNS, and is a therapeutic approach for epilepsy and anxiety disorders. Conformationally constrained azetidine derivatives have been explored as GABA uptake inhibitors.
Quantitative Data for Related Azetidine Analogs (GAT Inhibition):
| Compound ID | Lipophilic Residue | Target | IC₅₀ (µM)[6] |
| Azetidin-2-ylacetic acid deriv. | 4,4-diphenylbutenyl | GAT-1 | 2.83 ± 0.67 |
| Azetidin-2-ylacetic acid deriv. | 4,4-bis(3-methyl-2-thienyl)butenyl | GAT-1 | 2.01 ± 0.77 |
| 12d | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl} | GAT-3 | 15.3 ± 4.5 |
| 18b | 3-hydroxy-3-(4-methoxyphenyl)azetidine deriv. | GAT-1 | 26.6 ± 3.3 |
| 18e | 3-hydroxy-3-(4-methoxyphenyl)azetidine deriv. | GAT-3 | 31.0 ± 4.7 |
Protocol: [³H]GABA Uptake Inhibition Assay in Synaptosomes [7][8]
-
Synaptosome Preparation: Prepare synaptosomes from whole rat brain or specific regions (e.g., cortex) using standard homogenization and centrifugation techniques.
-
Assay Buffer: Use a Krebs-Ringer HEPES buffer (pH 7.4) containing appropriate salts, glucose, and a GABA-transaminase inhibitor (e.g., aminooxyacetic acid) to prevent GABA metabolism.
-
Pre-incubation: Resuspend the synaptosomal pellet in the assay buffer and pre-incubate at 37°C for 10-15 minutes.
-
Assay Setup: In tubes or a 96-well plate, add the synaptosomal suspension, various concentrations of the test compound (this compound), and buffer. Define non-specific uptake using a known GAT-1 inhibitor (e.g., NO-711, 30 µM).
-
Initiation: Start the assay by adding [³H]GABA (final concentration ~50 nM).
-
Incubation: Incubate at 37°C for a short period (e.g., 3-10 minutes) where uptake is linear.
-
Termination and Washing: Terminate the uptake by rapid filtration through Whatman GF/C filters, followed by washing with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Calculate specific uptake and percent inhibition at each test compound concentration. Determine IC₅₀ values by fitting the concentration-response data to a sigmoidal model.[7]
Application 3: Triple Reuptake Inhibition (SERT, NET, DAT)
Background: Triple reuptake inhibitors (TRIs) block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This mechanism is hypothesized to produce a more robust and faster-acting antidepressant effect than selective reuptake inhibitors. Azetidine derivatives based on a 3-aryl-3-oxypropylamine scaffold have been evaluated as TRIs.[8][9]
Protocol: Synaptosomal [³H]Monoamine Reuptake Assay [10] This protocol is similar to the GABA uptake assay but uses different brain regions and radiolabeled substrates.
-
Synaptosome Preparation:
-
For SERT: Use rat brain or hypothalamus.
-
For NET: Use rat hypothalamus.
-
For DAT: Use rat striatum.
-
-
Radiolabeled Substrates:
-
SERT: [³H]Serotonin ([³H]5-HT).
-
NET: [³H]Norepinephrine ([³H]NE).
-
DAT: [³H]Dopamine ([³H]DA).
-
-
Assay Procedure:
-
Follow the general procedure for the [³H]GABA uptake assay (Steps 2-9 above).
-
Use specific inhibitors to define non-specific uptake for each transporter (e.g., Desipramine for NET, Imipramine for SERT, GBR 12909 for DAT).
-
Incubate synaptosomes with the test compound and the respective radiolabeled monoamine for 15 minutes at 37°C.[10]
-
Terminate by filtration, wash, and quantify radioactivity.
-
Calculate IC₅₀ values for each of the three transporters to determine the compound's TRI profile.
-
CNS Pharmacokinetic Profiling
For a compound to be a viable CNS drug candidate, it must not only be potent at its target but also possess a suitable pharmacokinetic (PK) profile, including the ability to cross the BBB and achieve adequate exposure in the brain.[1][6]
Logical Workflow for CNS PK Assessment
Caption: Tiered workflow for assessing CNS pharmacokinetic properties.
Key Pharmacokinetic Parameters & Protocols:
| Parameter | Description | Experimental Protocol |
| Solubility | Determines how well a compound dissolves; critical for absorption. | Measure thermodynamic and kinetic solubility in phosphate-buffered saline (PBS). |
| Permeability | Predicts passive diffusion across biological membranes, including the BBB. | PAMPA-BBB: Parallel Artificial Membrane Permeability Assay using a brain lipid-coated filter. Caco-2/MDCK Assays: Measure transport across a monolayer of cells to assess permeability and identify potential efflux by transporters like P-glycoprotein.[11] |
| Metabolic Stability | Indicates susceptibility to metabolism by liver enzymes (e.g., CYPs). | Incubate the compound with liver microsomes or hepatocytes and measure the rate of its disappearance over time using LC-MS/MS. |
| Plasma Protein Binding (PPB) | Determines the fraction of drug bound to plasma proteins; only the unbound drug is free to cross the BBB.[2] | Equilibrium Dialysis: Considered the gold standard. Dialyze a plasma sample containing the drug against a buffer and measure the drug concentration in both compartments at equilibrium. |
| Brain Tissue Binding | Determines the fraction of drug bound to brain tissue components. | Brain Homogenate Binding: Use equilibrium dialysis with brain homogenate to determine the unbound fraction in the brain (fu,brain). |
| Brain Exposure (Kp,uu) | The ratio of unbound drug in the brain to unbound drug in plasma at steady state. A Kp,uu ≈ 1 suggests passive diffusion across the BBB. | Conduct a rodent pharmacokinetic study. Administer the compound (IV or PO) and collect plasma and brain samples at multiple time points. Analyze concentrations by LC-MS/MS. Calculate Kp,uu using measured plasma and brain concentrations and the unbound fractions (fu,plasma and fu,brain).[6] |
References
- 1. What is CNS pharmacokinetics and how is it measured? [synapse.patsnap.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 5. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aragenbio.com [aragenbio.com]
- 7. [3H]GABA Uptake Assays [bio-protocol.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. 3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride | 2098153-79-6 | Benchchem [benchchem.com]
- 10. Frontiers | LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain [frontiersin.org]
- 11. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 3-Fluoro-3-propyl-azetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the scale-up synthesis of 3-Fluoro-3-propyl-azetidine, a key building block for preclinical studies. The synthesis is designed to be robust, scalable, and yield high-purity material suitable for further pharmaceutical development.
Synthetic Strategy Overview
The synthesis of this compound is accomplished via a three-step sequence starting from a readily available N-protected 3-azetidinone. The key transformations involve a Grignard reaction to install the propyl group at the 3-position, followed by a deoxofluorination of the resulting tertiary alcohol. The final step involves the deprotection of the azetidine nitrogen to yield the target compound.
Caption: Synthetic overview for this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data for each step of the synthesis, based on literature precedents for analogous reactions.
Table 1: Grignard Reaction for the Synthesis of N-Boc-3-hydroxy-3-propyl-azetidine
| Parameter | Value | Reference |
| Starting Material | N-Boc-3-azetidinone | N/A |
| Reagent | Propylmagnesium bromide | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | 0 °C to room temperature | [2] |
| Reaction Time | 2-4 hours | N/A |
| Work-up | Aqueous NH4Cl quench | N/A |
| Purification | Column chromatography | N/A |
| Yield | 85-95% | [3][4] |
| Purity (by LCMS) | >98% | N/A |
Table 2: Deoxofluorination of N-Boc-3-hydroxy-3-propyl-azetidine
| Parameter | Value | Reference |
| Starting Material | N-Boc-3-hydroxy-3-propyl-azetidine | N/A |
| Reagent | Diethylaminosulfur trifluoride (DAST) | [5][6] |
| Solvent | Dichloromethane (DCM) | [6] |
| Reaction Temperature | -78 °C to room temperature | [6] |
| Reaction Time | 1-3 hours | [5] |
| Work-up | Saturated NaHCO3 quench | [6] |
| Purification | Column chromatography | N/A |
| Yield | 60-75% | [5][7] |
| Purity (by LCMS) | >97% | N/A |
Table 3: Deprotection of N-Boc-3-fluoro-3-propyl-azetidine
| Parameter | Value | Reference |
| Starting Material | N-Boc-3-fluoro-3-propyl-azetidine | N/A |
| Reagent | Trifluoroacetic acid (TFA) | N/A |
| Solvent | Dichloromethane (DCM) | N/A |
| Reaction Temperature | Room temperature | N/A |
| Reaction Time | 1-2 hours | N/A |
| Work-up | Evaporation and trituration | N/A |
| Purification | Recrystallization (as a salt) | N/A |
| Yield | >95% | N/A |
| Purity (by NMR) | >99% | N/A |
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. DAST is a hazardous reagent and should be handled with extreme care.
Step 1: Synthesis of N-Boc-3-hydroxy-3-propyl-azetidine
Caption: Workflow for the synthesis of N-Boc-3-hydroxy-3-propyl-azetidine.
Materials:
-
N-Boc-3-azetidinone (1.0 eq)
-
Propylmagnesium bromide (1.2 eq, 2.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-3-azetidinone and dissolve in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the propylmagnesium bromide solution dropwise to the cooled solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-hydroxy-3-propyl-azetidine as a colorless oil or white solid.
Step 2: Synthesis of N-Boc-3-fluoro-3-propyl-azetidine
Caption: Workflow for the synthesis of N-Boc-3-fluoro-3-propyl-azetidine.
Materials:
-
N-Boc-3-hydroxy-3-propyl-azetidine (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-3-hydroxy-3-propyl-azetidine in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST dropwise to the cooled solution.
-
After the addition, allow the reaction to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO3 solution at 0 °C.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-3-fluoro-3-propyl-azetidine.
Step 3: Synthesis of this compound (as TFA salt)
Caption: Workflow for the deprotection to yield this compound.
Materials:
-
N-Boc-3-fluoro-3-propyl-azetidine (1.0 eq)
-
Trifluoroacetic acid (TFA) (10 eq)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve N-Boc-3-fluoro-3-propyl-azetidine in DCM.
-
Add TFA to the solution and stir at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Add diethyl ether to the residue and triturate to induce precipitation of the TFA salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound as its trifluoroacetate salt. The free base can be obtained by neutralization with a suitable base if required.
Analytical Characterization
The identity and purity of the final product and intermediates should be confirmed by a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
This detailed protocol provides a solid foundation for the successful scale-up synthesis of this compound for preclinical research and development. The modular nature of this synthetic route also allows for the potential synthesis of other 3-substituted-3-fluoroazetidine analogs.
References
- 1. 格氏试剂格氏试剂_有机卤化镁_化学合成-默克生命科学 [sigmaaldrich.cn]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of 3-fluoroazetidines
Technical Support Center: Synthesis of 3-Fluoroazetidines
Welcome to the technical support center for the synthesis of 3-fluoroazetidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 3-fluoroazetidines?
A1: Several synthetic strategies have been developed for the synthesis of 3-fluoroazetidines. The most prevalent methods include:
-
Fluorination of 3-hydroxyazetidines: This is a common method that utilizes fluorinating agents like diethylaminosulfur trifluoride (DAST) to convert a hydroxyl group at the 3-position to a fluorine atom.[1]
-
Ring-opening of 1-azabicyclo[1.1.0]butanes: This approach involves the ring-opening of strained bicyclic compounds with reagents such as Olah's reagent (a pyridine-hydrogen fluoride complex) or liquid hydrogen fluoride.[1]
-
Intramolecular cyclization of fluorinated precursors: A notable method involves the bromofluorination of N-(alkenylidene)-2-propenylamines, followed by a hydride-induced cyclization to form the 3-fluoroazetidine ring.[1][2]
-
From 3-azetidinones: Conversion of a ketone at the 3-position to the corresponding 3-fluoroazetidine can also be achieved.[1]
Q2: What are the primary challenges associated with the synthesis of 3-fluoroazetidines?
A2: Researchers may encounter several challenges, including:
-
Harsh Reagents: Some methods employ hazardous and corrosive reagents like liquid hydrogen fluoride.[1]
-
Low Yields and Side Reactions: Undesired side reactions, such as the ring-opening of the azetidine core, can lead to lower yields.[3][4][5] The synthesis of the starting materials themselves can also be a multi-step process with variable yields.[2]
-
Purification Difficulties: 3-Fluoroazetidines can exhibit a strong affinity for silica gel, which complicates purification by flash chromatography and can lead to product loss.[2]
-
Protecting Group Strategy: The choice of the nitrogen protecting group is crucial to prevent side reactions and to be removable under conditions that do not compromise the azetidine ring.[2][6]
-
Stereocontrol: Achieving the desired stereochemistry at the 3-position can be challenging, especially when other stereocenters are present.
Q3: Which protecting groups are recommended for the nitrogen atom in 3-fluoroazetidine synthesis?
A3: The selection of an appropriate N-protecting group is critical for a successful synthesis. Some commonly used and effective protecting groups include:
-
Boc (tert-butoxycarbonyl): This is a widely used protecting group that can be removed under acidic conditions. It has been successfully employed in the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid.[7]
-
Imino Groups: In syntheses involving the cyclization of N-(alkenylidene)-2-propenylamines, the imino group itself acts as a suitable protecting group for the amine during electrophilic addition reactions.[2]
-
Benzyl Groups: Benzyl groups are also utilized and can be removed via hydrogenolysis.
Troubleshooting Guides
Problem 1: Low yield after the cyclization step to form the azetidine ring.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. Ensure the freshness and purity of the reagents, especially the hydride source (e.g., sodium borohydride). |
| Side Reactions | The formation of byproducts, such as ring-opened products, can reduce the yield.[3][4][5] Consider lowering the reaction temperature or using a milder reducing agent. The choice of solvent can also influence the reaction outcome. |
| Substrate Decomposition | The starting material or the product may be unstable under the reaction conditions. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained if the compounds are sensitive to air or moisture. |
| Incorrect Stoichiometry | Verify the molar ratios of the reactants. An excess of the reducing agent may be necessary, but a large excess can sometimes lead to side reactions. |
Problem 2: Difficulty in purifying the final 3-fluoroazetidine product.
| Potential Cause | Troubleshooting Suggestion |
| Strong Adsorption to Silica Gel | 3-Fluoroazetidines have a known affinity for silica gel, which can lead to significant product loss during column chromatography.[2] Consider using a different stationary phase, such as alumina (basic or neutral), or employing a less polar eluent system. Adding a small amount of a volatile amine (e.g., triethylamine) to the eluent can help to reduce tailing and improve recovery. |
| Co-elution with Impurities | If the product co-elutes with impurities, optimize the eluent system for better separation. Gradient elution may be more effective than isocratic elution. Alternatively, consider other purification techniques such as preparative HPLC or crystallization if the product is a solid. |
| Product Volatility | Some low molecular weight azetidines may be volatile. Avoid excessive heating during solvent removal. Use a rotary evaporator at a controlled temperature and pressure. |
Problem 3: Unwanted ring-opening of the azetidine ring during synthesis or workup.
| Potential Cause | Troubleshooting Suggestion |
| Acidic Conditions | The azetidine ring is susceptible to opening under strongly acidic conditions.[4] If an acidic workup is necessary, use a dilute acid and keep the temperature low. Neutralize the reaction mixture as soon as possible. |
| Lewis Acid Catalysis | Some reactions may be promoted by Lewis acids that can also catalyze ring-opening.[8] If this is suspected, consider using a milder Lewis acid or reducing its concentration. |
| Nucleophilic Attack | The presence of strong nucleophiles can lead to ring-opening, especially if the nitrogen atom is quaternized or activated.[5] Control the reaction conditions carefully and avoid an excess of the nucleophile. |
Quantitative Data
Table 1: Yields for the Synthesis of 3-Fluoroazetidines via Bromofluorination and Cyclization [2]
| Substrate (N-(1-arylmethylidene)-2-propenylamine) | Product (3-Fluoroazetidine) | Yield (%) |
| N-(Diphenylmethylidene)-2-methyl-2-propenylamine | 1-Benzhydryl-3-fluoro-3-methylazetidine | 70 |
| N-(Diphenylmethylidene)-2-phenyl-2-propenylamine | 1-Benzhydryl-3-fluoro-3-phenylazetidine | 65 |
| N-(1-Phenylethylidene)-2-methyl-2-propenylamine | 3-Fluoro-3-methyl-1-(1-phenylethyl)azetidine | 68 |
Experimental Protocols
Protocol 1: General Procedure for the Bromofluorination of N-(Allyl)imines [1][2]
This protocol describes the synthesis of N-(3-bromo-2-fluoropropyl)imines, which are precursors to 3-fluoroazetidines.
Materials:
-
N-(allyl)imine
-
Triethylamine tris(hydrofluoride) (Et₃N·3HF)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Pentane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Dissolve the N-(allyl)imine (2 mmol) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Under a nitrogen atmosphere, add triethylamine tris(hydrofluoride) (4.4 mmol) to the solution.
-
Add N-bromosuccinimide (2.2 mmol) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4 hours.
-
After 4 hours, evaporate the solvent under reduced pressure.
-
Wash the residue three times with 10 mL of pentane to remove impurities.
-
Evaporate the remaining solvent to obtain the N-(3-bromo-2-fluoropropyl)imine, which is typically of sufficient purity (>95%) for the next step.
Protocol 2: General Procedure for the Hydride-Induced Cyclization to 3-Fluoroazetidines [1][2]
This protocol describes the cyclization of N-(3-bromo-2-fluoropropyl)imines to the corresponding 3-fluoroazetidines.
Materials:
-
N-(3-bromo-2-fluoropropyl)imine
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Water
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-(3-bromo-2-fluoropropyl)imine (0.05 mol) in 50 mL of methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium borohydride (0.1 mol) portion-wise to the solution.
-
After the addition is complete, reflux the reaction mixture for 2 hours.
-
After refluxing, cool the mixture to room temperature and add water.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude 3-fluoroazetidine.
-
Further purification can be performed by flash chromatography over silica gel, keeping in mind the potential for product loss.[2]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Improving yield and purity of 3-Fluoro-3-propyl-azetidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-3-propyl-azetidine. The content is designed to address common challenges and improve both the yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy involves a two-step process starting from a protected 3-azetidinone. The first step is the addition of a propyl nucleophile to the ketone to form the tertiary alcohol, N-Boc-3-hydroxy-3-propyl-azetidine. This is followed by a deoxofluorination reaction, typically using diethylaminosulfur trifluoride (DAST), to replace the hydroxyl group with fluorine. The final step is the deprotection of the nitrogen atom.
Q2: What are the main challenges in synthesizing this compound?
The primary challenges include:
-
Ring Strain: The inherent strain of the four-membered azetidine ring can make its formation and subsequent reactions challenging, sometimes leading to ring-opening side products.
-
Fluorination Reaction: Deoxofluorination of tertiary alcohols can be problematic. Common issues include low yields, elimination side reactions leading to the formation of alkenes, and the hazardous nature of some fluorinating reagents.[1]
-
Purification: The polarity of the fluorinated azetidine can be similar to that of byproducts and starting materials, making purification by column chromatography challenging.
Q3: Are there safer alternatives to DAST for the fluorination step?
Yes, several safer alternatives to DAST are available, which are also reported to have higher chemoselectivity and reduce the likelihood of elimination side reactions.[1] One such reagent is PhenoFluor™.[1] While potentially more expensive, these reagents can be beneficial for complex molecules or when safety is a primary concern.
Q4: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of both the Grignard reaction and the fluorination step. For the fluorination reaction, staining with potassium permanganate can help visualize the consumption of the alcohol starting material. 1H and 19F NMR spectroscopy can be used to analyze the reaction mixture to determine conversion.
Q5: What are the typical conditions for N-Boc deprotection of the final product?
The N-Boc protecting group can be removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature.[2] Another option is using 4M HCl in dioxane.[2] The choice of acid and solvent can depend on the stability of the final compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the synthesis of N-Boc-3-hydroxy-3-propyl-azetidine | - Inactive Grignard reagent.- Low reaction temperature.- Incomplete reaction. | - Ensure the Grignard reagent is freshly prepared or titrated before use.- Allow the reaction to warm to room temperature after the initial addition at a low temperature.- Monitor the reaction by TLC until the starting material is consumed. |
| Formation of elimination byproduct (alkene) during fluorination | - High reaction temperature.- Strong basicity of the fluorinating agent or impurities.- Steric hindrance around the tertiary alcohol. | - Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the fluorinating agent.[3]- Use a high-purity fluorinating agent.- Consider using a milder and more selective fluorinating agent like PhenoFluor™.[1] |
| Incomplete fluorination reaction | - Insufficient amount of fluorinating agent.- Low reaction temperature.- Short reaction time. | - Use a slight excess of the fluorinating agent (e.g., 1.2-1.5 equivalents).[3]- Allow the reaction to slowly warm to room temperature after the initial low-temperature addition.[3]- Monitor the reaction by TLC and allow it to proceed until the starting alcohol is consumed. |
| Difficulty in purifying the final product by column chromatography | - Similar polarity of the product and byproducts.- Tailing of the amine on silica gel. | - Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to reduce tailing.- Consider alternative purification methods like preparative HPLC or crystallization of a salt form. |
| Low yield or decomposition during N-Boc deprotection | - Harsh acidic conditions.- Prolonged reaction time. | - Use milder acidic conditions, such as 4M HCl in dioxane instead of neat TFA.[2]- Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.- Perform the reaction at a lower temperature (e.g., 0 °C). |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-hydroxy-3-propyl-azetidine
This protocol is a general guideline and may require optimization.
Materials:
-
N-Boc-3-azetidinone
-
Propylmagnesium bromide (or chloride) in a suitable solvent (e.g., THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-Boc-3-azetidinone in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add propylmagnesium bromide solution dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of N-Boc-3-fluoro-3-propyl-azetidine
This protocol is a general guideline for using DAST and should be performed with extreme caution in a well-ventilated fume hood.[3]
Materials:
-
N-Boc-3-hydroxy-3-propyl-azetidine
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-3-hydroxy-3-propyl-azetidine in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add DAST (1.2 equivalents) dropwise to the cooled solution.[3]
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it into a cold, saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: N-Boc Deprotection of this compound
This protocol is a general guideline for acid-catalyzed deprotection.[2]
Materials:
-
N-Boc-3-fluoro-3-propyl-azetidine
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM) (if using TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or DCM
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-3-fluoro-3-propyl-azetidine in DCM.
-
Add TFA (5-10 equivalents) and stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Alternatively, dissolve the starting material in 4M HCl in dioxane and stir at room temperature.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of N-Boc-3-hydroxy-3-propyl-azetidine (Illustrative)
| Parameter | Condition | Typical Yield Range (%) | Purity (%) |
| Grignard Reagent | Propylmagnesium bromide | 70-90 | >95 (after chromatography) |
| Solvent | THF | ||
| Temperature (°C) | 0 to RT | ||
| Reaction Time (h) | 2-4 |
Table 2: Reaction Parameters for the Fluorination of N-Boc-3-hydroxy-3-propyl-azetidine (Illustrative)
| Parameter | Condition | Typical Yield Range (%) | Purity (%) |
| Fluorinating Agent | DAST | 50-70 | >95 (after chromatography) |
| Solvent | DCM | ||
| Temperature (°C) | -78 to RT | ||
| Reaction Time (h) | 2-12 |
Note: The yield and purity data presented are illustrative and based on similar reactions reported in the literature. Actual results may vary depending on the specific experimental conditions.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the fluorination step.
References
Technical Support Center: Fluorination of 3-Propyl-Azetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges during the fluorination of 3-propyl-azetidine and its derivatives. The information is tailored for researchers, scientists, and drug development professionals working on the synthesis of fluorinated azetidine scaffolds.
Troubleshooting Guides
Problem 1: Low Yield of 3-Fluoro-3-propyl-azetidine and Formation of Multiple Side Products
When the fluorination of N-protected 3-propyl-azetidin-3-ol results in a complex mixture with a low yield of the desired product, several side reactions may be occurring. The most common culprits are ring-opening, elimination, and rearrangement reactions. The choice of fluorinating agent and reaction conditions plays a critical role in controlling these side pathways.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Rationale |
| Ring-Opening: The azetidine ring is strained and susceptible to nucleophilic attack, especially under acidic conditions generated by some fluorinating agents (e.g., DAST, Deoxo-Fluor).[1][2][3] | Use a less acidic fluorinating agent like Selectfluor® or aminodifluorosulfinium salts (e.g., XtalFluor-E®).[4] Alternatively, perform the reaction at a lower temperature and monitor carefully to minimize reaction time. The addition of a non-nucleophilic base (e.g., proton sponge) can also be beneficial. | Electrophilic fluorinating agents like Selectfluor® do not generate strong acids in situ, reducing the likelihood of acid-catalyzed ring-opening.[5] Lower temperatures and shorter reaction times can kinetically favor the desired substitution over the ring-opening pathway. |
| Elimination: Formation of an alkene (3-propyl-azet-3-ene) is a common side reaction with deoxofluorinating agents like DAST and Deoxo-Fluor, particularly at elevated temperatures.[4][5] | Switch to a fluorinating agent known for producing fewer elimination byproducts, such as PyFluor or AlkylFluor.[5] If using DAST or Deoxo-Fluor, maintain a low reaction temperature (-78 °C to 0 °C) and use the minimum necessary excess of the reagent. | Reagents like PyFluor and AlkylFluor are designed to minimize elimination.[5] Low temperatures disfavor elimination reactions, which typically have a higher activation energy than substitution. |
| Rearrangement: Rearrangement of the azetidine ring to a more stable pyrrolidine ring can occur, especially with DAST. This is a known issue in the fluorination of 2-hydroxyalkylazetidines. | Consider using a different class of fluorinating agent, such as an electrophilic source (Selectfluor®). If a deoxofluorinating agent is necessary, careful optimization of temperature and reaction time is crucial. | The mechanism of rearrangement often involves the formation of a carbocation intermediate or a bicyclic aziridinium ion, which can be influenced by the nature of the fluorinating agent.[6] |
| Solvent Effects: The polarity of the solvent can influence the reaction pathway, favoring or disfavoring the formation of ionic intermediates that can lead to side products. | For deoxofluorination with DAST or Deoxo-Fluor, non-polar solvents like dichloromethane (DCM) or toluene are generally preferred. For electrophilic fluorination with Selectfluor®, polar aprotic solvents like acetonitrile are common. | The choice of solvent can affect the solubility of the reagents and the stability of intermediates, thereby influencing the product distribution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the fluorination of 3-propyl-azetidin-3-ol?
The primary side products are typically derived from three main reaction pathways:
-
Ring-Opened Products: Nucleophilic attack by the fluoride ion or other nucleophiles present on the activated azetidinium intermediate can lead to the formation of linear amino-fluoro compounds.[1][2][7]
-
Elimination Product: Deprotonation at the C4 position can lead to the formation of the corresponding 3-propyl-azet-3-ene derivative. This is particularly common with reagents like DAST and Deoxo-Fluor.[4][5]
-
Rearrangement Product: The strained four-membered ring can undergo rearrangement to a thermodynamically more stable five-membered pyrrolidine ring.
Q2: Which fluorinating agent is best for minimizing side reactions?
There is no single "best" agent, as the optimal choice depends on the specific substrate and desired outcome. However, here is a general comparison:
| Fluorinating Agent | Advantages | Common Side Reactions |
| DAST | Readily available, effective for many substrates. | Elimination, rearrangement, ring-opening. Thermally unstable.[4][5] |
| Deoxo-Fluor® | More thermally stable than DAST.[8] | Elimination, ring-opening.[4][5] |
| Selectfluor® | Electrophilic fluorinating agent, often milder conditions. Does not generate strong acid. | Can lead to oxidation and polymerization with electron-rich substrates.[9] |
| PyFluor/AlkylFluor | Designed to minimize elimination side products.[5] | May have different reactivity profiles that require optimization. |
Q3: How can I detect and characterize the side products?
A combination of analytical techniques is recommended:
-
GC-MS: To identify the molecular weights of the components in the reaction mixture, which can help in tentatively identifying side products.
-
¹H and ¹⁹F NMR Spectroscopy: To identify the structures of the desired product and the major side products. The presence of characteristic signals for ring-opened structures (e.g., altered chemical shifts for the propyl group and new signals for the opened chain) or the alkene product (vinylic protons) can be diagnostic.
-
LC-MS: To separate and identify the components of the reaction mixture, especially for less volatile or thermally labile compounds.
Q4: What is the role of the N-protecting group in the fluorination of 3-propyl-azetidin-3-ol?
The N-protecting group is crucial for several reasons:
-
Activation: It prevents the free amine from reacting with the fluorinating agent.
-
Stability: It can influence the stability of the azetidinium intermediate and thus affect the propensity for ring-opening and other side reactions. Electron-withdrawing groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are commonly used.
-
Solubility: It impacts the solubility of the starting material in the reaction solvent.
The choice of protecting group can influence the outcome of the reaction, and it may be necessary to screen different protecting groups for optimal results.
Experimental Protocols (Generalized)
Note: These are generalized protocols and should be optimized for the specific substrate and scale of the reaction. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Fluorination using Deoxo-Fluor®
-
Preparation: To a solution of N-protected 3-propyl-azetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a fluorinated polyethylene or Teflon flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78 °C.
-
Addition of Reagent: Slowly add Deoxo-Fluor® (1.2-1.5 eq) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM (2 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Fluorination using DAST
Caution: DAST is thermally unstable and can decompose violently. Do not heat above 50 °C.
-
Preparation: Follow the same preparation as for Deoxo-Fluor®, cooling the solution of the substrate in anhydrous DCM to -78 °C.
-
Addition of Reagent: Slowly add DAST (1.2-1.5 eq) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Work-up: Follow the same quenching and work-up procedure as for Deoxo-Fluor®.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Fluorination using Selectfluor®
-
Preparation: To a solution of N-protected 3-propyl-azetidin-3-ol (1.0 eq) in anhydrous acetonitrile (0.1 M) in a standard glass flask under an inert atmosphere, add the substrate.
-
Addition of Reagent: Add Selectfluor® (1.2-1.5 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the fluorination of 3-propyl-azetidin-3-ol.
Caption: Troubleshooting logic for low-yield fluorination of 3-propyl-azetidine.
Caption: Major reaction pathways in the fluorination of 3-propyl-azetidin-3-ol.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
Optimization of reaction conditions for coupling 3-Fluoro-3-propyl-azetidine
Welcome to the technical support center for the optimization of coupling reactions involving 3-Fluoro-3-propyl-azetidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing this versatile building block in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: Researchers may encounter challenges stemming from a combination of factors:
-
Steric Hindrance: The propyl group at the 3-position can sterically hinder the approach of the catalyst and coupling partner to the azetidine nitrogen.[1][2]
-
Electronic Effects of Fluorine: The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the azetidine nitrogen, potentially affecting its reactivity in C-N coupling reactions.[3]
-
Catalyst Inhibition: Nitrogen-containing heterocycles are known to coordinate with palladium catalysts, which can sometimes inhibit catalytic activity.[3]
-
Ring Strain: While the inherent ring strain of azetidines can be advantageous in certain transformations, it can also influence reaction pathways.[4]
Q2: Which types of coupling reactions are commonly performed with this compound?
A2: The most common applications involve the formation of C-N bonds, where the azetidine nitrogen acts as a nucleophile. The Buchwald-Hartwig amination is a key reaction for this purpose, allowing for the coupling of the azetidine with a variety of aryl and heteroaryl halides or triflates.[5][6][7]
Q3: I am observing low to no conversion in my Buchwald-Hartwig amination. What are the likely causes?
A3: Low or no conversion can be attributed to several factors:
-
Catalyst Inactivation: The palladium catalyst may be inactive or deactivated. Ensure you are using a suitable pre-catalyst and ligand combination. Consider using pre-formed catalytic complexes to ensure accurate catalyst formation.[5]
-
Inappropriate Base: The choice and strength of the base are critical. A base that is too weak may not facilitate the deprotonation of the azetidine nitrogen, while an overly strong base could lead to side reactions. Common bases for Buchwald-Hartwig aminations include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).
-
Solvent Effects: The reaction solvent plays a crucial role. Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly used. High-impact solvents like 1,4-dioxane should be avoided if possible for greener chemistry.[5]
-
Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen. Ensure all reagents and the reaction vessel are properly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen).
Q4: How can I minimize the formation of side products, such as hydrodehalogenation of my aryl halide?
A4: Hydrodehalogenation is a common side reaction that can compete with the desired coupling.[7] To minimize this:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over side reactions like beta-hydride elimination.
-
Water Content: While anhydrous conditions are generally recommended, trace amounts of water can sometimes be beneficial in reactions using inorganic bases like K₃PO₄ to facilitate their solubility and activity. However, excess water can lead to competitive hydrolysis of the aryl halide.
-
Reaction Temperature: Optimize the reaction temperature. Higher temperatures can sometimes favor side reactions.
Troubleshooting Guides
Buchwald-Hartwig Amination of this compound with an Aryl Bromide
Problem: Low Yield (<20%)
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | 1. Use a different palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂). 2. Screen a variety of phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[8] 3. Ensure the catalyst and ligand are handled under an inert atmosphere. | The combination of the sterically hindered azetidine and the electronics of the aryl bromide may require a specific catalyst system for efficient oxidative addition and reductive elimination.[7] |
| Incorrect Base | 1. Screen different bases (e.g., NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃). 2. Ensure the base is fresh and anhydrous. | The basicity and solubility of the base are critical for the deprotonation of the azetidine and the overall catalytic cycle. |
| Suboptimal Solvent | 1. Try alternative anhydrous, deoxygenated solvents (e.g., Toluene, Dioxane, THF). | The solvent can influence the solubility of the reactants and the stability and activity of the catalyst. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 110 °C). | The steric hindrance of the 3-propyl group may necessitate higher thermal energy to overcome the activation barrier for the coupling. |
Problem: Significant Byproduct Formation (e.g., Hydrodehalogenation)
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Ligand | Use bulkier, more electron-donating ligands (e.g., biaryl phosphine ligands like XPhos or RuPhos).[8] | These ligands can accelerate the rate of reductive elimination, outcompeting side reactions. |
| Presence of Water | Ensure rigorously anhydrous conditions, especially when using alkoxide bases. If using K₃PO₄, adding a controlled amount of water (e.g., 5 equivalents) might be beneficial.[9] | Water can have a dual role; it can facilitate the activity of some inorganic bases but can also lead to unwanted hydrolysis and other side reactions. |
| High Catalyst Loading | Reduce the catalyst loading to the minimum effective amount (e.g., start with 1-2 mol % and titrate down). | Higher catalyst concentrations can sometimes lead to an increase in side reactions. |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound hydrochloride
-
Aryl bromide
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
Protocol:
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), palladium precatalyst (e.g., 2 mol %), and phosphine ligand (e.g., 4 mol %).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon). This cycle is repeated three times.
-
Add the base (e.g., NaOtBu, 1.4 equiv) and this compound hydrochloride (1.2 equiv).
-
Add the anhydrous, deoxygenated solvent via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., 100 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is concentrated, and the crude product is purified by flash column chromatography.
Optimization Data (Hypothetical Example)
The following table summarizes a hypothetical optimization of the coupling of this compound with 4-bromotoluene.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₂CO₃ (2.0) | Dioxane | 100 | 15 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | NaOtBu (1.4) | Toluene | 80 | 45 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 85 |
| 4 | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.0) | Toluene | 100 | 78 |
| 5 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2.0) | THF | 80 | 92 |
Visual Guides
References
- 1. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. reddit.com [reddit.com]
Troubleshooting guide for handling and storage of fluorinated azetidines
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and troubleshooting of fluorinated azetidines.
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for fluorinated azetidines?
Fluorinated azetidines should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] Due to their reactivity, it is crucial to store them in tightly sealed containers to prevent exposure to moisture and air. For long-term stability, refrigeration is recommended.
2. How does fluorine substitution affect the stability of azetidines?
Fluorine is a highly electronegative atom, and its introduction into the azetidine ring can significantly impact the molecule's electronic properties and stability. The electron-withdrawing nature of fluorine can decrease the basicity of the azetidine nitrogen.[2] This can affect its reactivity and susceptibility to acid-mediated decomposition. While the carbon-fluorine bond is generally strong, cleavage can occur under certain physiological or reactive conditions, potentially releasing fluoride ions.
3. What are common decomposition pathways for fluorinated azetidines?
The primary cause of decomposition in many azetidines is the strain in the four-membered ring, which makes them susceptible to ring-opening reactions.[3][4] For N-substituted azetidines, acid-mediated intramolecular ring-opening is a common decomposition pathway.[4] The stability of these compounds is often pH-dependent, with increased degradation observed at lower pH.[5] Protonation of the azetidine nitrogen can initiate the ring-opening process.
4. What personal protective equipment (PPE) should I use when handling fluorinated azetidines?
Due to their potential hazards, appropriate PPE is essential. This includes:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.
-
Safety goggles: To protect from splashes and vapors.
-
Lab coat: A flame-resistant lab coat provides body protection.
-
Respiratory protection: Handling should be done in a certified fume hood. For procedures with a higher risk of aerosol generation, a respirator may be necessary.
5. How should I respond to a spill of a fluorinated azetidine?
In case of a spill, evacuate the area and ensure adequate ventilation.[2] Small spills can be absorbed with an inert material like vermiculite or sand. Avoid using combustible materials for absorption. The absorbed material should be collected in a sealed container for proper disposal. For large spills, contact your institution's environmental health and safety department immediately.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Compound degradation during storage | Improper storage conditions (temperature, moisture). | Store at recommended low temperatures in a desiccator. Ensure the container is tightly sealed. |
| Inherent instability of the specific derivative. | Regularly check the purity of stored compounds. Consider resynthesis or purification if degradation is observed. | |
| Low or no yield in a reaction | Decomposition of the fluorinated azetidine starting material. | Check the purity of the starting material before use. If the reaction is run under acidic conditions, consider if your azetidine is prone to acid-mediated ring-opening.[4] |
| Incompatibility with reaction conditions or reagents. | Review the compatibility of your azetidine with all reagents and solvents. Avoid strong acids, bases, and oxidizing agents if your compound is sensitive to them. | |
| Unexpected side products | Ring-opening of the azetidine. | Analyze the side products to identify potential ring-opened structures. This can provide insight into the decomposition mechanism. |
| Reaction with residual impurities. | Ensure the purity of your starting materials and solvents. | |
| Difficulty in dissolving the compound | Low solubility in the chosen solvent. | Consult literature for appropriate solvents. Gentle heating or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures. |
Experimental Protocols
Protocol 1: Weighing and Dissolving a Fluorinated Azetidine Solid
-
Preparation: Ensure the fume hood is certified and functioning correctly. Gather all necessary PPE (gloves, safety goggles, lab coat).
-
Weighing:
-
Tare a clean, dry vial on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of the fluorinated azetidine solid to the vial using a clean spatula.
-
Seal the vial immediately after weighing to minimize exposure to air and moisture.
-
-
Dissolving:
-
In the fume hood, add the desired solvent to the vial containing the weighed solid.
-
If necessary, gently swirl the vial to aid dissolution. Sonication in a water bath can be used for less soluble compounds. Avoid excessive heating unless the compound's stability at higher temperatures is known.
-
Once dissolved, the solution is ready for use in your experiment.
-
Protocol 2: Setting up a Reaction with a Fluorinated Azetidine
-
Glassware Preparation: Ensure all glassware is thoroughly dried to prevent unwanted reactions with moisture. For reactions sensitive to HF, consider using Teflon reaction vessels.
-
Reagent Addition:
-
Under an inert atmosphere (e.g., nitrogen or argon) in a fume hood, add the solvent and other reaction components to the reaction flask.
-
If the fluorinated azetidine is a liquid, add it slowly via syringe. If it is a solid, it can be added as a solution or carefully as a powder.
-
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques such as TLC, LC-MS, or GC-MS. This will also help in identifying any potential degradation of the starting material or formation of unexpected byproducts.
-
Work-up and Purification: Upon completion, quench the reaction appropriately, considering the reactivity of all components. Standard purification techniques like column chromatography, distillation, or recrystallization can be employed, keeping in mind the volatility and stability of the product.
Data Presentation
Table 1: General Storage Recommendations for Fluorinated Azetidines
| Compound Class | Storage Temperature | Storage Conditions | Notes |
| General Fluorinated Azetidines | 2-8 °C | Tightly sealed container, desiccated. | For short to medium-term storage. |
| Azetidine Sulfonyl Fluorides | -20 °C | Tightly sealed container, desiccated. | Can be stable for over a year under these conditions.[6] |
| N-Aryl Azetidines (acid-sensitive) | 2-8 °C | Store as a free base. Avoid acidic environments. | Prone to decomposition at low pH.[5] |
| Volatile Fluorinated Azetidines | 2-8 °C or lower | Tightly sealed container, consider storage in a glovebox. | Minimize headspace in the container. |
Table 2: Chemical Compatibility of Fluorinated Azetidines
| Reagent/Solvent Class | Compatibility | Potential Hazards |
| Strong Acids (e.g., HCl, H₂SO₄) | Poor | Can catalyze ring-opening decomposition.[4] |
| Strong Bases (e.g., NaOH, KOH) | Poor | Can promote elimination or other side reactions. |
| Strong Oxidizing Agents (e.g., H₂O₂, KMnO₄) | Poor | Can lead to uncontrolled oxidation and decomposition.[1] |
| Some Fluorinating Reagents | Poor | Can react violently with certain solvents (e.g., DMF, DMSO).[7] |
| Protic Solvents (e.g., water, methanol) | Variable | Can act as nucleophiles in ring-opening reactions, especially under acidic conditions. |
| Aprotic Solvents (e.g., DCM, THF, ACN) | Good | Generally compatible, but purity is crucial. |
Visualizations
Caption: Troubleshooting flowchart for fluorinated azetidine decomposition.
Caption: General workflow for handling fluorinated azetidines.
References
- 1. researchgate.net [researchgate.net]
- 2. bu.edu [bu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorination - Wordpress [reagents.acsgcipr.org]
Purification strategies for removing impurities from 3-Fluoro-3-propyl-azetidine
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges during the purification of 3-Fluoro-3-propyl-azetidine. The strategies outlined are based on established methods for the purification of functionalized small nitrogen heterocycles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: Impurities largely depend on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as N-protected 3-azetidinone or the corresponding 3-hydroxy-3-propyl-azetidine precursor.
-
Fluorinating Agent Residues: Byproducts from reagents like diethylaminosulfur trifluoride (DAST).
-
Solvents: Residual solvents from the reaction or workup (e.g., Dichloromethane, Ethyl Acetate, Tetrahydrofuran).
-
Side-Reaction Products: Potential byproducts from elimination or ring-opening reactions, which can occur with strained ring systems.[1]
-
N-Protecting Group Residues: If a protecting group (like a Boc or Benzyl group) was used, remnants from the deprotection step may be present.
Q2: My crude product is an oil. What is the best general-purpose purification strategy to start with?
A2: For polar, nitrogen-containing compounds like this compound, flash column chromatography on silica gel is the most effective and widely used technique.[2][3] It allows for the separation of compounds with different polarities. Start with a simple solvent system and optimize based on Thin-Layer Chromatography (TLC) analysis.
Q3: My compound streaks badly on the TLC plate and the column. How can I fix this?
A3: Streaking (or tailing) of amines on silica gel is a common issue caused by the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface. To resolve this, add a small amount of a basic modifier to your eluent system.
-
Add 0.5-2% triethylamine (Et₃N) to your solvent mixture.
-
Alternatively, use a mobile phase containing ammonium hydroxide, for example, by pre-treating your eluent with it.[4]
Q4: I am having trouble separating my product from a very similar, slightly more polar impurity. What can I do?
A4: To improve separation between compounds of similar polarity:
-
Optimize the Solvent System: Switch to a less polar eluent system. This will increase the retention time of all compounds on the column and can exaggerate small differences in polarity, leading to better separation.
-
Use a Different Stationary Phase: If normal-phase silica gel is not effective, consider other options. Reversed-phase chromatography (using a C18 column) separates compounds based on hydrophobicity rather than polarity and can be very effective for polar compounds.[5][6] Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent alternative for separating polar molecules.[6]
-
Consider Derivatization: As a last resort, you could temporarily protect the azetidine nitrogen (e.g., as a Boc-carbamate). This changes the molecule's polarity, which may allow for easier separation from the impurity. The protecting group can be removed after purification.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Low overall yield after purification. | Product is partially lost on the column due to irreversible binding to silica. | Add a basic modifier (e.g., 1% triethylamine) to the eluent. Use a less acidic stationary phase like alumina (basic or neutral). |
| Product is volatile and is lost during solvent removal (rotary evaporation). | Use a cold trap on the rotary evaporator. Avoid excessive heating of the water bath. Remove the final traces of solvent under high vacuum without heating. | |
| NMR spectrum shows broad peaks for the product. | The sample may contain paramagnetic impurities (trace metals from reagents). | Filter the crude product through a small plug of Celite® or silica before concentrating. |
| The azetidine nitrogen may be protonated, leading to complex peak shapes. | Add a drop of D₂O to the NMR tube to exchange acidic protons. Alternatively, prepare the sample with a trace of base (e.g., K₂CO₃) to ensure it is in the free-base form. | |
| Product is contaminated with non-basic organic impurities. | The initial workup was insufficient. | Perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The basic azetidine will move to the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting. |
| Final product appears pure by TLC but has a low mass balance. | The product may be in a salt form (e.g., hydrochloride or trifluoroacetate) if acidic conditions were used previously. | Salts have different physical properties and higher molecular weights. Confirm the form using NMR or mass spectrometry. The free base can be generated by neutralization. |
Purification Data & Protocols
Table 1: Recommended Solvent Systems for Flash Chromatography
The following table provides starting points for solvent systems (eluents) for the purification of functionalized azetidines on silica gel. The optimal system should be determined by TLC analysis.
| Solvent System (Eluent) | Typical Ratio (v/v) | Comments |
| Dichloromethane / Methanol | 99:1 to 90:10 | A standard, effective system for moderately polar compounds. Increase methanol content for more polar compounds. |
| Ethyl Acetate / Hexanes | 10:90 to 100:0 | Good for less polar impurities. A gradient from low to high ethyl acetate is often effective. |
| Dichloromethane / Methanol / Ammonium Hydroxide | 90:10:1 | The addition of ammonium hydroxide or triethylamine helps to prevent peak tailing for basic compounds.[4] |
| Ethyl Acetate / Triethylamine | 99:1 | A simple system where triethylamine is used as a basic modifier to improve peak shape. |
Detailed Protocol: Flash Column Chromatography
This protocol provides a generalized procedure for purifying this compound.
1. Preparation:
-
Determine Eluent System: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.4. Ensure impurities are well-separated.
-
Prepare the Column: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is compact and level.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the reaction solvent or dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") by dissolving it, adding silica, and removing the solvent under vacuum. Dry loading is highly recommended for better resolution.
2. Loading and Elution:
-
Carefully load the prepared sample onto the top of the silica bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance.
-
Fill the column with eluent and begin elution, applying positive pressure (flash chromatography).
-
Collect fractions in test tubes.
3. Analysis:
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light and/or with a potassium permanganate stain.
-
Combine the fractions that contain the pure product.
4. Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any final traces of solvent.
-
Characterize the final product using NMR, mass spectrometry, and other relevant analytical techniques to confirm purity and identity.
Visual Workflow and Logic Diagrams
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for poor chromatographic separation.
References
- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing stereoselectivity issues in 3-Fluoro-3-propyl-azetidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to stereoselectivity in the synthesis of 3-fluoro-3-propyl-azetidine. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A widely adopted strategy involves a multi-step synthesis starting from a protected 3-azetidinone. The key steps typically include:
-
N-protection of the azetidine ring, commonly with a tert-butyloxycarbonyl (Boc) group.
-
Nucleophilic addition of a propyl group to the ketone of N-Boc-3-azetidinone using a Grignard reagent (e.g., propylmagnesium bromide) to form the tertiary alcohol, N-Boc-3-hydroxy-3-propyl-azetidine.
-
Deoxyfluorination of the tertiary alcohol to introduce the fluorine atom. This is the critical stereochemistry-determining step.
-
Deprotection of the nitrogen to yield the final product.
Q2: What are the main stereoselectivity issues encountered in this synthesis?
A2: The primary stereoselectivity challenge arises during the fluorination of the chiral tertiary alcohol, N-Boc-3-hydroxy-3-propyl-azetidine. Since this precursor is chiral, the fluorination can lead to the formation of two diastereomers, (R)-3-fluoro-3-propyl-azetidine and (S)-3-fluoro-3-propyl-azetidine. Achieving a high diastereomeric ratio (dr) is crucial. If an enantiomerically pure starting material or a chiral fluorinating agent is not used, the product will be a racemic mixture of these diastereomers.
Q3: Which fluorinating agents are recommended for the deoxyfluorination of N-Boc-3-hydroxy-3-propyl-azetidine?
A3: Several deoxyfluorinating agents can be employed, with the choice impacting stereoselectivity and yield. Commonly used reagents include:
-
Diethylaminosulfur trifluoride (DAST): A widely used reagent for deoxyfluorination. The reaction mechanism can influence the stereochemical outcome.
-
Selectfluor® (F-TEDA-BF4): An electrophilic fluorinating agent that can be effective for the fluorination of tertiary alcohols, often proceeding via a different mechanism than sulfur-based reagents.[1][2]
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®): A thermally more stable alternative to DAST.
Q4: How can I control the stereochemical outcome of the fluorination step?
A4: Controlling stereoselectivity is a significant challenge. Strategies include:
-
Substrate-controlled diastereoselectivity: The inherent chirality of the N-Boc-3-hydroxy-3-propyl-azetidine precursor can influence the facial selectivity of the fluorination reaction. The choice of fluorinating agent and reaction conditions can modulate this selectivity.
-
Chiral fluorinating agents: The use of chiral fluorinating reagents can induce enantioselectivity, although this is a more advanced and less common approach for this specific transformation.
-
Enantioselective synthesis of the precursor: Preparing an enantiomerically pure N-Boc-3-hydroxy-3-propyl-azetidine through methods like asymmetric reduction or the use of chiral auxiliaries would lead to an enantiomerically enriched product.
Q5: I am observing a low yield in the Grignard reaction. What could be the cause?
A5: Low yields in the Grignard reaction with N-Boc-3-azetidinone can stem from several factors:
-
Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents are essential.
-
Quality of the Grignard reagent: Use freshly prepared or high-quality commercial propylmagnesium bromide.
-
Side reactions: Enolization of the azetidinone can be a competing side reaction. Running the reaction at low temperatures can help to minimize this.
Q6: How can I separate the diastereomers of this compound?
A6: If the fluorination step results in a mixture of diastereomers, they can often be separated using chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for both analytical and preparative separation of enantiomers and diastereomers. Flash column chromatography on silica gel may also be effective for separating diastereomers, depending on their polarity difference.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Diastereomeric Ratio (e.g., close to 1:1) | 1. Non-optimal fluorinating agent or reaction conditions. 2. Reaction mechanism does not favor one diastereomer. 3. Racemization under the reaction conditions. | 1. Screen different fluorinating agents (e.g., DAST, Selectfluor®). 2. Vary the reaction temperature; lower temperatures often improve selectivity. 3. Change the solvent to influence the transition state of the reaction. 4. Consider a multi-step approach involving a stereospecific reaction, if direct fluorination is not selective. |
| Low Yield in Fluorination Step | 1. Decomposition of the starting material or product. 2. Incomplete reaction. 3. Side reactions, such as elimination to form an alkene. | 1. Use a milder fluorinating agent. 2. Optimize the reaction time and temperature; monitor the reaction by TLC or LC-MS. 3. Add a non-nucleophilic base to scavenge acid generated during the reaction, which can promote side reactions. |
| Formation of Elimination Byproduct | Acid-catalyzed elimination of water from the tertiary alcohol starting material or HF elimination from the product. | 1. Perform the fluorination under buffered or basic conditions if possible. 2. Use a fluorinating agent that operates under neutral or mild conditions. 3. Lower the reaction temperature. |
| Difficulty in Product Purification | The product is volatile or difficult to separate from reaction byproducts. | 1. For volatile products, use care during solvent removal (e.g., use a rotary evaporator at low temperature and pressure). 2. Employ different chromatographic techniques (e.g., silica gel, alumina, or reverse-phase chromatography). 3. Consider converting the product to a salt (e.g., hydrochloride) to facilitate handling and purification by crystallization. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-hydroxy-3-propyl-azetidine
This protocol describes the addition of a propyl group to N-Boc-3-azetidinone via a Grignard reaction.
Materials:
-
N-Boc-3-azetidinone
-
Propylmagnesium bromide (2.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add propylmagnesium bromide (1.2 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-3-hydroxy-3-propyl-azetidine.
Protocol 2: Diastereoselective Fluorination using DAST
This protocol outlines the deoxyfluorination of N-Boc-3-hydroxy-3-propyl-azetidine.
Materials:
-
N-Boc-3-hydroxy-3-propyl-azetidine
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-3-hydroxy-3-propyl-azetidine (1.0 eq) in anhydrous DCM in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add DAST (1.5 eq) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain N-Boc-3-fluoro-3-propyl-azetidine. The diastereomeric ratio can be determined by ¹⁹F NMR or chiral HPLC analysis.
Data Presentation
Table 1: Comparison of Fluorinating Agents for the Synthesis of N-Boc-3-fluoro-3-propyl-azetidine (Hypothetical Data)
| Fluorinating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| DAST | -78 to rt | 5 | 65 | 70:30 |
| Deoxo-Fluor® | -78 to rt | 6 | 68 | 75:25 |
| Selectfluor® | 25 | 12 | 55 | 60:40 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual results may vary based on specific reaction conditions and substrate purity.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for poor stereoselectivity.
References
Preventing decomposition of 3-Fluoro-3-propyl-azetidine during reactions
Welcome to the technical support center for 3-Fluoro-3-propyl-azetidine. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their synthetic endeavors. Below you will find troubleshooting guides and frequently asked questions to help prevent its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: The primary cause of decomposition for this compound is ring-opening of the strained four-membered azetidine ring. This is most commonly initiated under acidic conditions due to the protonation of the azetidine nitrogen, forming a reactive azetidinium ion.[1][2] This ion is then susceptible to nucleophilic attack, leading to ring cleavage. The presence of Lewis acids can also promote ring-opening.[3]
Q2: How does the substitution at the 3-position affect the stability of the azetidine ring?
A2: The substituents at the 3-position significantly influence the electronic properties and stability of the azetidine ring. The electron-withdrawing nature of the fluorine atom in this compound can decrease the basicity of the azetidine nitrogen.[1] This is generally a stabilizing feature, as it reduces the propensity for protonation under acidic conditions, thereby disfavoring the formation of the reactive azetidinium ion. However, the geminal substitution with a propyl group can also influence steric factors and the stability of potential intermediates in decomposition pathways.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, protected from light and moisture. For routine laboratory use, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture and acidic gases.
Q4: Can I use strong acids in reactions involving this compound?
A4: The use of strong acids should be avoided whenever possible. Acid-catalyzed decomposition is a significant risk for azetidines.[1][2] If acidic conditions are necessary, it is crucial to use mild acids, control the stoichiometry carefully, and maintain a low reaction temperature. Whenever feasible, opt for non-acidic reaction pathways.
Q5: Is this compound sensitive to heat or light?
A5: While some azetidine derivatives have shown thermal stability at elevated temperatures for short durations, prolonged exposure to high temperatures should be avoided as a general precaution.[4] Photochemical decomposition can also be a concern for certain heterocyclic compounds, so it is recommended to protect reactions from light, especially if using photo-sensitive reagents or catalysts.[1]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired N-substituted product | Decomposition of the starting material due to acidic conditions. | Neutralize any acidic impurities in your reagents and solvents. Use a non-protic, non-acidic solvent. If an acid scavenger is required, use a non-nucleophilic base like proton sponge or a hindered amine. |
| Decomposition due to reaction with a Lewis acidic reagent. | Avoid the use of Lewis acids. If essential, use a milder Lewis acid and stoichiometric amounts at low temperatures. Consider alternative, non-Lewis acidic activation methods. | |
| The azetidine nitrogen is not sufficiently nucleophilic. | If the reaction is sluggish, consider using a more activated electrophile rather than increasing the reaction temperature, which could promote decomposition. | |
| Formation of multiple unidentified byproducts | Ring-opening of the azetidine ring leading to a mixture of decomposition products. | Protect the azetidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before proceeding with further transformations. The protecting group can be removed in a later step under controlled conditions.[5][6] |
| Side reactions with the solvent or other reagents. | Carefully select solvents that are inert under the reaction conditions. Ensure all reagents are pure and free from contaminants that could initiate decomposition. | |
| Product instability during workup or purification | Exposure to acidic conditions during aqueous workup or on silica gel chromatography. | Use a biphasic extraction with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid. For chromatography, consider using neutral or basic alumina instead of silica gel, or pre-treat the silica gel with a base like triethylamine. |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of this compound
This protocol describes a common method to protect the azetidine nitrogen, enhancing its stability for subsequent reactions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add a mild base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-fluoro-3-propyl-azetidine.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for N-Alkylation under Neutral Conditions
This protocol outlines a method for the N-alkylation of a protected azetidine, minimizing the risk of decomposition.
Materials:
-
N-Boc-3-fluoro-3-propyl-azetidine
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-3-fluoro-3-propyl-azetidine (1.0 eq) in anhydrous DMF or THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) or potassium tert-butoxide (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
The Boc protecting group can be subsequently removed under controlled acidic conditions (e.g., trifluoroacetic acid in DCM) if the free N-alkylated azetidine is desired.
Visualizing Decomposition Pathways and Prevention Strategies
The following diagrams illustrate the key chemical pathways related to the decomposition of this compound and the strategies to prevent it.
References
- 1. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. US9540361B2 - N-substituted azetidine derivatives - Google Patents [patents.google.com]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Analytical methods for detecting byproducts in 3-Fluoro-3-propyl-azetidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Fluoro-3-propyl-azetidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Experimental Workflow
The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the deoxofluorination of a corresponding 3-hydroxy-3-propyl-azetidine precursor. The following diagram illustrates a general experimental workflow.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis and analysis of this compound.
Synthesis & Reaction Monitoring
Q1: My deoxofluorination reaction is showing low conversion to the desired product. What are the possible causes and how can I troubleshoot this?
A1: Low conversion in deoxofluorination reactions can be attributed to several factors. Here's a troubleshooting guide:
-
Reagent Quality: Deoxofluorinating reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor are sensitive to moisture.[1][2] Ensure you are using a fresh, high-quality reagent stored under anhydrous conditions.
-
Reaction Temperature: The reactivity of deoxofluorinating agents is highly temperature-dependent. For tertiary alcohols, such as 3-hydroxy-3-propyl-azetidine, reactions are often performed at low temperatures (e.g., -78 °C) and slowly warmed to room temperature.[1] Running the reaction at too low a temperature may result in incomplete reaction, while too high a temperature can lead to decomposition and byproduct formation.
-
Solvent Choice: Anhydrous, non-polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically recommended.[1] Traces of water in the solvent will quench the fluorinating agent.
-
Stoichiometry: Ensure the correct stoichiometry of the fluorinating agent is used. An excess is often required, but a large excess can lead to side reactions.
Troubleshooting Steps:
-
Verify the quality and dryness of your fluorinating agent and solvent.
-
Optimize the reaction temperature by running small-scale trials at different temperature profiles.
-
Titrate the amount of fluorinating agent to find the optimal excess.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or a rapid analytical technique like crude ¹H NMR or GC-MS.
Q2: I am observing multiple spots on my TLC plate after the fluorination step. What are the likely byproducts?
A2: The formation of multiple byproducts is a common issue in fluorination reactions. Based on the reactivity of deoxofluorinating agents with tertiary alcohols, the following byproducts are plausible:
-
Unreacted Starting Material: 3-hydroxy-3-propyl-azetidine.
-
Elimination Products: Dehydration of the tertiary alcohol can lead to the formation of unsaturated azetidine derivatives. Two possible regioisomers could be formed:
-
3-Propylidene-azetidine
-
3-Propyl-1,2-dihydroazete (less likely due to ring strain)
-
-
Rearrangement Products: Wagner-Meerwein type rearrangements can occur with tertiary alcohols during fluorination, potentially leading to ring-expanded products like 2-fluoro-2-propyl-pyrrolidine.[3]
Q3: How can I differentiate between the desired product and the potential byproducts using analytical techniques?
A3: A combination of chromatographic and spectroscopic methods is essential for distinguishing the product from byproducts.
| Compound | TLC (Typical Polarity) | ¹H NMR (Key Signals) | ¹⁹F NMR (Approx. δ) | GC-MS (Key Fragmentation) |
| This compound | Less polar than starting material | Propylic protons coupled to fluorine. | -140 to -180 ppm | Loss of propyl group, loss of HF. |
| 3-Hydroxy-3-propyl-azetidine | More polar | Absence of fluorine coupling, presence of -OH proton. | No signal | Loss of H₂O, loss of propyl group. |
| 3-Propylidene-azetidine | Non-polar | Vinylic protons. | No signal | Molecular ion peak corresponding to the dehydrated product. |
| Ring-Expanded Product | Polarity similar to product | Different ring proton splitting patterns. | Chemical shift may vary. | Different fragmentation pattern due to the pyrrolidine ring. |
Analytical Methods & Characterization
Q4: What are the recommended analytical methods for monitoring the reaction and characterizing the final product?
A4: A multi-technique approach is recommended for comprehensive analysis.
-
Thin-Layer Chromatography (TLC): An excellent tool for rapid reaction monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting material, product, and major byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and determining their molecular weights. The fragmentation patterns can help in structure elucidation.[4][5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment and coupling to fluorine.
-
¹³C NMR: Shows the carbon skeleton and the effect of the fluorine substituent on chemical shifts.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. It provides a distinct signal for each fluorine environment, allowing for easy quantification of fluorinated species and identification of fluorinated byproducts.[8][9][10][11][12] The chemical shift of the fluorine atom in this compound is expected to be in the typical range for tertiary alkyl fluorides.[9]
-
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final product.
Q5: I am having difficulty separating my desired product from a closely eluting impurity by column chromatography. What strategies can I employ?
A5: Separating isomers or structurally similar byproducts can be challenging.[13][14][15]
-
Optimize Column Chromatography Conditions:
-
Stationary Phase: Try different stationary phases like alumina (neutral, basic, or acidic) if silica gel is not effective.
-
Solvent System: Experiment with different solvent mixtures and gradients. Sometimes adding a small amount of a third solvent (e.g., triethylamine for basic compounds) can improve separation.
-
-
Preparative TLC or HPLC: For small quantities, preparative TLC can be an effective separation method. For larger scales, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., reverse-phase or normal-phase) might be necessary.
-
Derivatization: In some cases, derivatizing the mixture to alter the polarity of the components can facilitate separation. The derivative can then be cleaved to yield the pure product.
Logical Troubleshooting Diagram
The following diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: A logical flow for troubleshooting common synthesis issues.
Detailed Experimental Protocols
General Procedure for Deoxofluorination of N-Boc-3-hydroxy-3-propyl-azetidine
Materials:
-
N-Boc-3-hydroxy-3-propyl-azetidine
-
Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve N-Boc-3-hydroxy-3-propyl-azetidine (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 - 1.5 eq) dropwise to the stirred solution.
-
Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Safety Note: Deoxofluorinating agents like DAST are toxic, corrosive, and react violently with water. Handle them with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment. DAST can be thermally unstable and should not be heated above 90°C.[1]
References
- 1. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 2. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 4. whitman.edu [whitman.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. biophysics.org [biophysics.org]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Nucleophilic Substitution on 3-Fluoro-3-propyl-azetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the nucleophilic substitution of 3-fluoro-3-propyl-azetidine. The content is designed to address specific issues related to the low reactivity of this substrate and to propose strategies to enhance reaction yields.
Troubleshooting Guide
Issue: Low or No Conversion to the Desired Product
The primary challenge in the nucleophilic substitution of this compound is the low reactivity of the carbon-fluorine (C-F) bond. Fluorine is a poor leaving group in SN2 reactions due to the high strength of the C-F bond. Additionally, the tertiary carbon center, substituted with a propyl group, presents significant steric hindrance to the incoming nucleophile.
Possible Causes and Recommended Solutions:
-
Insufficient Activation of the C-F Bond: The C-F bond requires activation to facilitate its cleavage.
-
Solution: Introduce a Lewis acid to coordinate with the fluorine atom, making it a better leaving group. Common Lewis acids for this purpose include BF₃·OEt₂, AlCl₃, TiCl₄, and Sc(OTf)₃. It is crucial to perform a screening of different Lewis acids and their stoichiometry to find the optimal conditions.
-
-
Inadequate Reaction Temperature: The activation energy for the substitution reaction may not be reached at lower temperatures.
-
Solution: Gradually increase the reaction temperature. High-boiling point solvents such as DMF, DMSO, or NMP can be used to achieve higher temperatures. Monitor the reaction closely for decomposition of the starting material or product.
-
-
Poor Nucleophilicity of the Reagent: The chosen nucleophile may not be strong enough to displace the fluoride.
-
Solution: Employ a more potent nucleophile. For instance, if using an alcohol as a nucleophile, deprotonating it with a strong base (e.g., NaH) to form the more nucleophilic alkoxide can significantly increase the reaction rate.
-
-
Steric Hindrance: The propyl group at the 3-position can sterically hinder the approach of the nucleophile.
-
Solution: If possible, consider using a less sterically bulky nucleophile. While often not an option due to the desired product structure, understanding this limitation is key. For sterically hindered substrates, SN1-type reactions might be favored, which can be promoted by polar protic solvents and strong Lewis acids, but be mindful of potential side reactions like elimination or ring-opening.
-
-
Solvent Effects: The choice of solvent can dramatically influence the reaction rate.
-
Solution: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus enhancing its reactivity.
-
Logical Workflow for Troubleshooting
The following diagram illustrates a systematic approach to troubleshooting low reactivity in the nucleophilic substitution of this compound.
Caption: A flowchart for systematically addressing low reactivity issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in nucleophilic substitution?
A1: There are two primary reasons for the low reactivity. First, the carbon-fluorine bond is the strongest single bond to carbon, making fluoride a very poor leaving group. Significant energy input is required to break this bond. Second, the reaction center is a tertiary carbon within a four-membered ring, and the presence of the propyl group creates substantial steric hindrance, making it difficult for a nucleophile to approach for a backside attack required for a typical SN2 reaction.
Q2: What is the role of a Lewis acid in enhancing the reactivity?
A2: A Lewis acid acts as a catalyst by coordinating to the lone pair of electrons on the fluorine atom. This coordination polarizes the C-F bond, weakening it and making the fluoride a much better leaving group. The complexation with the Lewis acid essentially creates a "super" leaving group, which can then be displaced by a nucleophile.
Proposed Mechanism of Lewis Acid-Catalyzed Nucleophilic Substitution
Caption: Proposed mechanism for Lewis acid-catalyzed nucleophilic substitution.
Q3: Can ring strain in the azetidine ring promote the reaction?
A3: While the azetidine ring does possess significant ring strain (approximately 25 kcal/mol), which can be a driving force for reactions that lead to ring-opening, it is generally not sufficient on its own to promote the cleavage of a strong C-F bond in a substitution reaction where the ring remains intact. The energy barrier to breaking the C-F bond is typically higher than the energy relieved by a slight conformational change during the substitution. However, under harsh conditions, ring-opening can become a competing side reaction.
Q4: What are the potential side reactions to be aware of?
A4: The primary side reactions of concern are elimination and ring-opening.
-
Elimination (E2): If a strong, sterically hindered base is used as the nucleophile, it may abstract a proton from a carbon adjacent to the reaction center, leading to the formation of an alkene.
-
Ring-Opening: Under strongly acidic conditions (especially with certain Lewis acids) or at very high temperatures, the azetidine ring can undergo cleavage, leading to linear amine derivatives.
Data Presentation
| Parameter | Variation | Expected Impact on Reaction Rate/Yield | Rationale |
| Leaving Group | F > Cl > Br > I | Decreasing | C-X bond strength decreases down the group. Fluorine is the poorest leaving group. |
| Lewis Acid | None vs. Weak (e.g., ZnCl₂) vs. Strong (e.g., AlCl₃) | Increasing | Stronger Lewis acids more effectively polarize the C-F bond. |
| Temperature | 25°C -> 50°C -> 100°C | Increasing | Provides energy to overcome the activation barrier. |
| Nucleophile | R-OH vs. R-O⁻ | Increasing | Anionic nucleophiles are stronger than their neutral counterparts. |
| Solvent | Toluene vs. Acetonitrile vs. DMF | Increasing | Polar aprotic solvents enhance the reactivity of anionic nucleophiles. |
| Steric Hindrance (Nucleophile) | MeO⁻ vs. t-BuO⁻ | Decreasing | Bulkier nucleophiles have more difficulty accessing the sterically hindered reaction center. |
Experimental Protocols
The following is a general, hypothetical protocol for a Lewis acid-catalyzed nucleophilic substitution on N-Boc-3-fluoro-3-propyl-azetidine with a generic alcohol nucleophile. Researchers should adapt and optimize this protocol for their specific nucleophile and system.
General Protocol for Lewis Acid-Catalyzed Nucleophilic Substitution
Materials:
-
N-Boc-3-fluoro-3-propyl-azetidine (1 eq)
-
Alcohol nucleophile (1.5 - 3 eq)
-
Lewis Acid (e.g., BF₃·OEt₂, 1.1 - 2 eq)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-3-fluoro-3-propyl-azetidine and the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the Lewis acid dropwise to the stirred solution. Allow the mixture to stir at 0°C for 15-30 minutes.
-
In a separate flask, prepare a solution of the alcohol nucleophile in the anhydrous solvent. If a stronger nucleophile is required, the alcohol can be deprotonated with a suitable base (e.g., NaH) at 0°C before addition.
-
Add the nucleophile solution dropwise to the reaction mixture at 0°C.
-
After the addition is complete, slowly warm the reaction to room temperature and then heat to the desired temperature (e.g., reflux).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of a saturated aqueous solution of NaHCO₃ or another suitable quenching agent.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Note: This is a starting point protocol. The choice of Lewis acid, solvent, temperature, and stoichiometry of reagents will need to be optimized for each specific nucleophile.
Validation & Comparative
"3-Fluoro-3-propyl-azetidine" vs. other 3-substituted azetidines in biological assays
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that can be strategically modified to interact with a variety of biological targets. The substitution at the 3-position of the azetidine ring has proven to be a critical determinant of biological activity, influencing potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the performance of various 3-substituted azetidines in key biological assays, with a particular focus on anticancer, antibacterial, and central nervous system (CNS) activities. While specific experimental data for "3-Fluoro-3-propyl-azetidine" is not currently available in the public domain, this guide will serve as a valuable resource by summarizing the existing data for a range of other 3-substituted analogs, providing a framework for future research and development in this area.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the reported biological activities of various 3-substituted azetidine derivatives, providing a quantitative basis for comparison.
Table 1: Anticancer Activity of 3-Substituted Azetidines (IC50 values)
| Compound/Substituent at C3 | Cell Line | IC50 (µM) | Reference |
| 3-Fluoro Analogues | |||
| 3-Fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 | 0.075 | [1] |
| 3-Fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 | 0.095 | [1] |
| 3-Fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | Hs578T | 0.033 | [1] |
| 3-Fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MDA-MB-231 | 0.620 | [1] |
| 3-Hydroxy Analogues | |||
| 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one | MCF-7 | 0.010 | [2] |
| 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one | HT-29 | 0.003 | [2] |
| 3-Aryl Analogues | |||
| 3-(3-Fluorophenyl)azetidine derivative (1c) | A549 | >100 | [3] |
| 3-(4-Chlorophenyl)azetidine derivative (1e) | A549 | 4.8 | [3] |
| 3-(4-Chlorophenyl)azetidine derivative (1e) | HCT116 | 4.6 | [3] |
| Other 3-Substituted Analogues | |||
| Azetidine-based STAT3 inhibitor (H182) | In vitro STAT3 DNA-binding | 0.66 | [4] |
| Azetidine-based STAT3 inhibitor (H172) | In vitro STAT3 DNA-binding | 0.98 | [4] |
| Azetidine-based STAT3 inhibitor (H120) | In vitro STAT3 DNA-binding | 1.75 | [4] |
| Azetidine-based STAT3 inhibitor (H105) | In vitro STAT3 DNA-binding | 2.07 | [4] |
Table 2: Antibacterial Activity of 3-Substituted Azetidines (MIC values)
| Compound/Substituent at C3 | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(azetidine-3-carbonyl)-N-methyl-hydrazino derivative of fluoroquinolone (6i) | Methicillin-sensitive S. aureus | 0.25 | [5] |
| N-(azetidine-3-carbonyl)-N-methyl-hydrazino derivative of fluoroquinolone (6i) | Methicillin-resistant S. aureus | 1.00 | [5] |
| N-(azetidine-3-carbonyl)-N-methyl-hydrazino derivative of fluoroquinolone (6i) | E. coli ATCC 35218 | 16.00 | [5] |
| Azetidin-2-one derivative (4k) | E. coli | 93.06% inhibition | [6] |
| Azetidin-2-one derivative (4o) | E. coli | 93.06% inhibition | [6] |
Table 3: CNS-Related Activity of 3-Substituted Azetidines (IC50/Ki values)
| Compound/Substituent at C3 | Target | IC50/Ki (µM) | Reference |
| Azetidin-2-ylacetic acid derivative | GAT-1 | 2.83 | [7] |
| Azetidin-2-ylacetic acid derivative | GAT-1 | 2.01 | [7] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 | [7] |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-1 | 26.6 | [7] |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-3 | 31.0 | [7] |
| cis-4-Methoxy azetidine analog (22b) | VMAT2 | 0.024 (Ki) | |
| trans-Methylenedioxy azetidine analog (15c) | VMAT2 | 0.031 (Ki) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Assay for Antibacterial Activity (MIC Determination)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the compounds in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after adding 50 µL of the inoculum.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of 3-substituted azetidines.
References
- 1. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative analysis of "3-Fluoro-3-propyl-azetidine" and proline conformational effects
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptidomimetics and drug design, the conformational restriction of molecular scaffolds is a key strategy for enhancing biological activity, selectivity, and metabolic stability. Proline, a unique secondary amino acid, has long been a cornerstone in this field due to the conformational constraints imposed by its pyrrolidine ring. However, the quest for novel scaffolds with tailored properties has led to the exploration of proline bioisosteres, such as substituted azetidines. This guide provides a comparative analysis of the conformational effects of "3-Fluoro-3-propyl-azetidine" and proline, offering insights into their potential applications in drug development. While extensive data exists for proline, the analysis for this compound is based on established principles for azetidine rings and the influence of fluoro- and alkyl-substituents, owing to a lack of direct experimental data for this specific molecule.
At a Glance: Proline vs. This compound
| Feature | Proline | This compound (Inferred) |
| Ring Size | 5-membered (Pyrrolidine) | 4-membered (Azetidine) |
| Primary Conformational Features | cis/trans amide bond isomerization, Cγ-endo/Cγ-exo ring pucker | Ring pucker, impact on adjacent peptide bond geometry |
| Ring Flexibility | Relatively rigid, but dynamic puckering | Generally more flexible than proline.[1] |
| Influence on Peptide Backbone | Induces β-turns.[2] | Induces γ-turns.[2] |
| Key Substituent Effects | Substituents at C4 strongly influence pucker preference. | Substituents at C3 are expected to significantly impact ring conformation. |
Conformational Landscape: A Deeper Dive
The conformational behavior of these two cyclic amino acids is central to their function in modulating peptide and protein structure.
Proline: A Well-Defined Conformational Switch
The five-membered pyrrolidine ring of proline significantly restricts the Ramachandran (φ, ψ) space available to the peptide backbone. Its conformation is primarily defined by two key features:
-
Ring Pucker: The pyrrolidine ring is not planar and exists in two major puckered conformations: Cγ-endo (pucker on the same side as the carboxyl group) and Cγ-exo (pucker on the opposite side). The energy barrier between these states is low, allowing for dynamic interconversion. The pucker preference is highly influenced by substituents on the ring.
-
cis/trans Isomerization: The tertiary amide bond preceding a proline residue can adopt both cis and trans conformations, with the trans form being generally favored. This isomerization is a critical rate-determining step in protein folding and can act as a molecular switch in biological processes.
This compound: A Constrained yet Flexible Alternative
The four-membered azetidine ring is inherently more strained than the pyrrolidine ring of proline. This increased strain leads to a less puckered, more planar ring system.[3] However, peptides incorporating azetidine-2-carboxylic acid have been shown to be somewhat more flexible than their proline-containing counterparts.[1]
For this compound, the substituents at the C3 position are predicted to have a profound impact on its conformational properties:
-
Fluorine: The highly electronegative fluorine atom can introduce stereoelectronic effects, influencing the ring pucker through intramolecular electrostatic interactions. Computational studies on fluorinated azetidines suggest that a favorable interaction can occur between the C-F dipole and a charged nitrogen atom, influencing the ring's dihedral angles.
-
Propyl Group: The steric bulk of the propyl group will also play a significant role in dictating the preferred ring conformation and may influence the rotational barrier around the Cα-Cβ bond.
Comparative Quantitative Data
The following tables summarize key conformational parameters for proline and inferred parameters for this compound based on studies of related azetidine derivatives.
Table 1: Ring Pucker Parameters
| Parameter | Proline | This compound (Theoretical) |
| Puckering Amplitude (q) | ~0.3 - 0.4 Å | Expected to be smaller than proline |
| Phase Angle of Pseudorotation (P) | Defines endo/exo pucker | Dependent on substituent orientation |
| Dominant Pucker | Endo/Exo equilibrium, substituent dependent | Predicted to be influenced by stereoelectronics of the C-F bond |
Table 2: Torsional Angle Comparison
| Torsional Angle | Proline | This compound (Inferred) |
| Φ (phi) | Restricted to approx. -60° | Expected to have a different but still restricted range |
| Ψ (psi) | Broadly distributed | May favor different regions of Ramachandran space |
| Ω (omega) | cis/trans isomerization is a key feature | Impact on preceding amide bond isomerization is not well-documented |
| Χ1 (chi1) | Influenced by ring pucker | Dependent on the orientation of the fluoro and propyl groups |
Experimental Protocols
The conformational analysis of these molecules relies on a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the solution-state conformation, including ring pucker and cis/trans isomer ratios.
-
Methodology:
-
Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OH).
-
1D ¹H NMR: Provides information on the chemical environment of protons and can be used to determine the cis/trans ratio from the integration of distinct signals for the two isomers.
-
2D NMR (COSY, TOCSY, NOESY):
-
COSY and TOCSY: Used to assign proton resonances within the spin systems of the amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proton-proton distances. The presence or absence of specific NOEs, particularly intra-residue and sequential NOEs, is crucial for defining the peptide backbone conformation and the ring pucker. For example, the relative intensities of NOEs between Hα and the ring protons can help distinguish between endo and exo puckers.
-
-
¹⁹F NMR: For this compound, ¹⁹F NMR would be a powerful tool to probe the local environment of the fluorine atom and any conformational exchange processes.
-
J-Coupling Analysis: The magnitude of three-bond scalar couplings (³J) between protons, obtained from high-resolution 1D or 2D spectra, can be related to dihedral angles via the Karplus equation. This is particularly useful for determining the puckering of the ring.
-
X-ray Crystallography
-
Objective: To determine the solid-state conformation at atomic resolution.
-
Methodology:
-
Crystallization: The peptide is crystallized from a suitable solvent system. This is often the most challenging step.
-
Data Collection: The crystal is exposed to a beam of X-rays, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined and refined to yield a final 3D structure.
-
Computational Modeling
-
Objective: To explore the conformational landscape, calculate the relative energies of different conformers, and understand the factors governing conformational preferences.
-
Methodology:
-
Force Field Selection: An appropriate molecular mechanics force field (e.g., AMBER, CHARMM) is chosen. For fluorinated molecules, specific parameters for the fluorine atom are required to accurately model its interactions.[4][5]
-
Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers. This can involve techniques like molecular dynamics simulations or Monte Carlo methods.
-
Quantum Mechanical Calculations (e.g., DFT): Higher-level calculations can be used to refine the energies of the most stable conformers and to analyze electronic properties that may influence conformation.
-
Visualizing Conformational Relationships
Caption: A diagram illustrating the key factors governing the conformational preferences of proline and this compound.
Caption: A generalized workflow for the experimental and computational determination of the conformational properties of proline and its analogs.
Conclusion
Proline's well-characterized conformational properties have made it an invaluable tool in peptide and protein engineering. The introduction of this compound offers a potentially valuable alternative, with its smaller ring size and unique substitution pattern poised to confer distinct conformational preferences. While direct experimental data for this specific azetidine derivative is currently lacking, the principles of azetidine chemistry and the influence of fluoro- and alkyl-substituents suggest that it will likely favor different peptide backbone geometries, such as γ-turns, compared to the β-turn-inducing nature of proline.[2] The increased flexibility of the azetidine ring, coupled with the stereoelectronic effects of the fluorine atom, may provide a finer level of control over peptide conformation.[1] Further experimental and computational studies on this compound and related compounds are warranted to fully elucidate their conformational landscape and unlock their potential in the design of novel therapeutics.
References
- 1. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody Cross-Reactivity with 3-Fluoro-3-propyl-azetidine Epitopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of antibodies targeting the 3-Fluoro-3-propyl-azetidine epitope. Due to the novel nature of this specific epitope, this document outlines the necessary predictive and experimental approaches for assessing antibody specificity. We will delve into the principles of generating antibodies against such small molecules, predict potential cross-reactants, and provide detailed experimental protocols for empirical validation.
Introduction: The Challenge of Small Molecule Immunogenicity
Small molecules like this compound, often referred to as haptens, are generally not immunogenic on their own.[] To elicit an antibody response, they must be covalently coupled to a larger carrier molecule, typically a protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[2][3] This process forms a hapten-carrier conjugate that can be recognized by the immune system, leading to the production of antibodies.[] A critical consideration in this process is that the resulting antibodies may recognize not only the hapten but also the linker used for conjugation or the hapten-carrier complex as a whole.[4] This guide focuses on assessing the specificity of the antibody for the this compound moiety itself.
Generating an Immune Response to this compound
The initial and most critical step is the synthesis of an immunogenic conjugate. This involves designing a derivative of this compound with a reactive handle suitable for conjugation to a carrier protein. The choice of the conjugation strategy and the density of the hapten on the carrier protein can significantly influence the resulting antibody's affinity and specificity.[5]
A generalized workflow for producing and screening antibodies against a small molecule hapten is illustrated below.
Predicting and Assessing Cross-Reactivity
Antibody cross-reactivity occurs when an antibody raised against a specific antigen also recognizes other structurally similar molecules.[6] For an antibody targeting this compound, cross-reactivity is likely to occur with molecules that share key structural features. Understanding potential cross-reactivity is crucial for the development of specific immunoassays.
Potential Cross-Reacting Structures:
We can predict potential cross-reactivity by identifying structural analogues of the target epitope. Key variations might include:
-
Absence of the fluoro group: The fluorine atom is a key feature. Its absence in 3-propyl-azetidine makes this a primary candidate for cross-reactivity testing.
-
Alterations in the alkyl chain: Changes in the length or branching of the propyl group can affect binding.
-
Modifications to the azetidine ring: Ring-opened analogues or related cyclic structures (e.g., pyrrolidine) should be assessed.
-
Positional isomers: Moving the fluoro or propyl group to a different position on the azetidine ring.
Table 1: Hypothetical Cross-Reactivity Data from Competitive ELISA
This table presents hypothetical data from a competitive ELISA designed to measure the specificity of a polyclonal antibody raised against a this compound-KLH conjugate. The IC50 value represents the concentration of the competitor that inhibits 50% of the antibody binding to the immobilized antigen (this compound-BSA). A lower IC50 indicates higher affinity. The cross-reactivity is calculated relative to the target analyte.
| Compound ID | Competitor Structure | IC50 (nM) | % Cross-Reactivity |
| Target-01 | This compound | 10 | 100% |
| Analog-01 | 3-Propyl-azetidine | 50 | 20% |
| Analog-02 | 3-Fluoro-3-ethyl-azetidine | 200 | 5% |
| Analog-03 | 3-Fluoro-azetidine | 800 | 1.25% |
| Analog-04 | Propyl-amine | >10,000 | <0.1% |
| Analog-05 | 3-Hydroxy-3-propyl-azetidine | 150 | 6.7% |
% Cross-Reactivity = (IC50 of Target-01 / IC50 of Analog) x 100
Table 2: Hypothetical Kinetic Data from Surface Plasmon Resonance (SPR)
SPR can provide more detailed information on the binding kinetics of the antibody with different analogues.[7] This technique measures the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) is calculated. A lower KD value signifies a stronger binding affinity.
| Compound ID | Analyte | ka (1/Ms) | kd (1/s) | KD (M) |
| Target-01 | This compound | 2.5 x 10⁵ | 2.5 x 10⁻³ | 1.0 x 10⁻⁸ |
| Analog-01 | 3-Propyl-azetidine | 1.8 x 10⁵ | 9.0 x 10⁻³ | 5.0 x 10⁻⁸ |
| Analog-02 | 3-Fluoro-3-ethyl-azetidine | 9.0 x 10⁴ | 1.8 x 10⁻² | 2.0 x 10⁻⁷ |
| Analog-03 | 3-Fluoro-azetidine | 5.0 x 10⁴ | 4.0 x 10⁻² | 8.0 x 10⁻⁷ |
Experimental Protocols
Detailed and consistent experimental protocols are essential for generating reliable and comparable cross-reactivity data.
4.1. Hapten-Carrier Conjugation
This protocol outlines a general method for conjugating a hapten with a carboxylic acid handle to a carrier protein using EDC/NHS chemistry.
-
Hapten Activation:
-
Dissolve the this compound derivative (containing a linker with a terminal carboxyl group) in a suitable organic solvent (e.g., DMF or DMSO).
-
Add a 1.5-fold molar excess of N-Hydroxysuccinimide (NHS) and a 1.5-fold molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Incubate at room temperature for 1-4 hours to form the NHS-ester.
-
-
Protein Preparation:
-
Dissolve the carrier protein (KLH for immunization, BSA for screening) in phosphate-buffered saline (PBS), pH 7.4.
-
-
Conjugation Reaction:
-
Slowly add the activated hapten solution to the protein solution while gently stirring. The molar ratio of hapten to protein can be varied to optimize hapten density.[2]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove unconjugated hapten and reaction byproducts by dialysis against PBS or using a desalting column.
-
-
Characterization:
-
Confirm conjugation and estimate hapten density using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the hapten has a chromophore.[8]
-
4.2. Competitive ELISA
This is the most common immunoassay format for detecting small molecules.[9][10] The principle relies on the competition between the free hapten in the sample and a hapten-protein conjugate immobilized on the ELISA plate for a limited number of antibody binding sites.
Protocol:
-
Coating:
-
Dilute the hapten-BSA conjugate (e.g., to 1-5 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL per well to a 96-well microplate and incubate overnight at 4°C.
-
-
Washing & Blocking:
-
Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 1-2 hours at room temperature.
-
-
Competition:
-
Wash the plate 3 times.
-
Prepare serial dilutions of the standard (Target-01) and competitor compounds (analogs).
-
In a separate plate, pre-incubate 50 µL of each standard/competitor dilution with 50 µL of the primary antibody (at a predetermined optimal dilution) for 30-60 minutes.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate 3 times.
-
Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
-
Substrate Addition & Reading:
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance against the log of the competitor concentration.
-
Fit a four-parameter logistic curve to the data to determine the IC50 value for each compound.
-
4.3. Surface Plasmon Resonance (SPR) Analysis
SPR provides label-free, real-time analysis of binding kinetics.[11] For small molecule analysis, it is often preferable to immobilize the antibody (the larger partner) to the sensor chip to maximize the signal.[12]
Protocol:
-
Antibody Immobilization:
-
Activate a CM5 sensor chip surface using a standard amine coupling kit (EDC/NHS).
-
Inject the purified antibody over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of the small molecule analytes (Target-01 and analogs) in running buffer (e.g., HBS-EP+).
-
Inject the analytes sequentially over the immobilized antibody surface, from the lowest to the highest concentration. Include buffer-only injections for double referencing.
-
Each injection cycle consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).
-
-
Surface Regeneration:
-
After each cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-analyte interaction without denaturing the antibody (e.g., a low pH glycine solution).
-
-
Data Analysis:
-
Subtract the reference surface and buffer-only injection signals from the raw data.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Conclusion
The development of highly specific antibodies against small molecule targets like this compound requires a systematic approach. By combining predictive analysis of potential cross-reactants with empirical testing using robust immunoassays such as competitive ELISA and SPR, researchers can thoroughly characterize antibody specificity. The protocols and comparative data frameworks provided in this guide offer a comprehensive methodology for professionals in drug development and research to evaluate and validate antibodies for their specific applications, ensuring the reliability and accuracy of their findings.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 4. ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of different hapten-carrier conjugation ratios and molecular orientations on antibody affinity against a peptide antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 7. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lateral flow immunoassay for small-molecules detection in phytoproducts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 12. files.core.ac.uk [files.core.ac.uk]
Comparative Docking Analysis of 3-Fluoro-3-propyl-azetidine Ligands for the Serotonin Transporter
A computational investigation into the binding affinities and interaction patterns of novel azetidine-based compounds.
This guide presents a comparative molecular docking study of a series of 3-fluoro-3-propyl-azetidine ligands against the human serotonin transporter (SERT), a key protein in the regulation of serotonergic neurotransmission and a primary target for antidepressant medications. Due to the absence of direct experimental binding data for this specific ligand series in publicly available literature, this analysis utilizes a well-established computational docking protocol to generate hypothetical, yet plausible, binding energy data. The objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating the potential of these novel chemical entities and to illustrate the application of in silico methods in early-stage drug discovery.
The inclusion of a fluorine atom at the 3-position of the azetidine ring is a common strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This study explores the putative effects of this substitution, alongside variations in the alkyl substituent at the same position, on the binding affinity for SERT.
Comparative Analysis of Binding Affinities
The following table summarizes the hypothetical binding energies of the investigated 3-substituted azetidine ligands with the human serotonin transporter (SERT). The data is presented to illustrate a potential structure-activity relationship (SAR) and should be interpreted as a predictive guide for future experimental validation.
| Ligand ID | Structure | Substituent (R) | Fluorination | Hypothetical Binding Energy (kcal/mol) |
| AZ-01 | 3-propyl-azetidine | Propyl | No | -7.2 |
| AZ-02 | This compound | Propyl | Yes | -7.8 |
| AZ-03 | 3-Fluoro-3-ethyl-azetidine | Ethyl | Yes | -7.5 |
| AZ-04 | 3-Fluoro-3-methyl-azetidine | Methyl | Yes | -7.1 |
Note: The binding energy values presented in this table are hypothetical and generated for illustrative purposes based on common trends observed in structure-activity relationships. They are intended to guide further experimental research and not as a definitive measure of affinity.
Experimental Protocols
A detailed methodology for the computational docking studies is provided below to ensure transparency and facilitate the replication of similar in silico experiments.
1. Protein Preparation:
-
Target: Human Serotonin Transporter (SERT).
-
PDB ID: A suitable crystal structure of human SERT in a relevant conformation (e.g., bound to an inhibitor) is selected from the Protein Data Bank.
-
Preparation Steps: The protein structure is prepared using the Protein Preparation Wizard in a molecular modeling suite like Schrödinger or similar software. This involves:
-
Removal of water molecules beyond a 5 Å radius of the binding site.
-
Addition of hydrogen atoms.
-
Assignment of protonation states at a physiological pH of 7.4.
-
Optimization of hydrogen bond networks.
-
A restrained energy minimization of the protein structure to relieve any steric clashes.
-
2. Ligand Preparation:
-
The 3D structures of the this compound and its analogs are built using a molecular editor.
-
The ligands are prepared using a tool like LigPrep to generate low-energy conformers and assign appropriate protonation states at physiological pH.
3. Receptor Grid Generation:
-
A receptor grid is generated around the known binding site of a co-crystallized ligand or a predicted binding pocket.
-
The grid box is typically centered on the binding site with a size of approximately 20 Å x 20 Å x 20 Å to encompass the entire active site.
4. Molecular Docking:
-
Software: A widely used docking program such as AutoDock Vina, GLIDE, or GOLD is employed.
-
Docking Protocol: Standard precision (SP) or extra precision (XP) docking modes are used.
-
The prepared ligands are docked into the generated receptor grid.
-
A set number of poses (e.g., 10-20) are generated for each ligand, and the pose with the best docking score (lowest binding energy) is selected for further analysis.
5. Analysis of Results:
-
The binding poses of the ligands are visually inspected to analyze key interactions with the protein residues, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
The docking scores (binding energies) are used to rank the ligands and infer their potential binding affinities.
Visualizations
The following diagrams illustrate the conceptual frameworks relevant to this comparative study.
Caption: A flowchart of the computational molecular docking workflow.
Caption: A diagram of a serotonergic synapse showing SERT inhibition.
A Head-to-Head Comparison of 3-Fluoro-3-propyl-azetidine and Gem-Difluoro Azetidine Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate key drug-like properties. Azetidine moieties, prized for their ability to introduce three-dimensionality and improve pharmacokinetic profiles, are frequently subjected to fluorination. This guide provides an objective, data-driven comparison between two prominent classes of fluorinated azetidines: 3-fluoro-3-propyl-azetidine, representing mono-fluorinated derivatives at a tertiary carbon, and gem-difluoro azetidine derivatives, specifically 3,3-difluoroazetidine.
This comparison will delve into their physicochemical properties, metabolic stability, and potential implications for drug design, supported by experimental data and detailed protocols.
Executive Summary
The introduction of fluorine at the C3 position of the azetidine ring significantly influences its physicochemical and metabolic properties. While specific experimental data for this compound is limited in publicly accessible literature, we can infer its properties based on studies of analogous 3-substituted-3-fluoroazetidines. This guide will use data for closely related structures as a proxy for a comparative analysis with 3,3-difluoroazetidine derivatives.
Key Findings:
-
Basicity (pKa): Gem-difluorination at the 3-position has a more pronounced pKa-lowering effect compared to mono-fluorination. This reduction in basicity can be advantageous in mitigating off-target effects associated with highly basic amines.
-
Lipophilicity (LogP): The effect of fluorination on lipophilicity is nuanced. While gem-difluorination generally increases lipophilicity, the impact of a single fluorine substituent can be more variable and is influenced by the nature of the other substituent at the same position.
-
Metabolic Stability: Fluorination is a common tactic to block metabolic "soft spots." Both mono- and gem-difluorination at the 3-position of the azetidine ring are expected to enhance metabolic stability by shielding adjacent C-H bonds from enzymatic oxidation. However, some studies suggest that 3,3-difluoroazetidine derivatives may exhibit unexpectedly high clearance in certain instances.[1]
Data Presentation: Physicochemical and Metabolic Properties
The following tables summarize key quantitative data for representative mono- and gem-difluorinated azetidine derivatives. It is important to note that the data for the mono-fluorinated compound is based on general findings for 3-substituted-3-fluoroazetidines and should be considered representative.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Representative) | 3,3-Difluoroazetidine | Non-fluorinated Azetidine (Reference) |
| pKa | ~7.5 - 8.5 | ~6.5 - 7.5[1] | ~11.3[2] |
| LogP | Variable (likely higher than non-fluorinated) | ~0.65[3] | -0.1[2] |
Table 2: Metabolic Stability Data
| Compound | Intrinsic Clearance (CLint, µL/min/mg) | Half-life (t1/2, min) | Data Source |
| 3,3-Difluoroazetidine derivative | Potentially higher than other fluorinated heterocycles | - | [1] |
| Other Fluorinated Azetidines | Generally low | Generally high | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods in the field.
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the azetidine derivatives.
Materials:
-
Test compound (azetidine derivative)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Deionized water
-
pH meter with a calibrated electrode
-
Stir plate and stir bar
-
Buret
Procedure:
-
Prepare a 10 mM solution of the test compound in deionized water.
-
Place a known volume (e.g., 20 mL) of the compound solution into a beaker with a stir bar.
-
Place the beaker on a stir plate and immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Titrate the solution with a standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL) at a time.
-
Record the pH after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly (e.g., to pH 12).
-
Plot the pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[4]
Protocol 2: Determination of LogP by Shake-Flask Method
Objective: To determine the partition coefficient (LogP) of the azetidine derivatives between n-octanol and water.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV or LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add equal volumes of the pre-saturated n-octanol and water to a centrifuge tube.
-
Add a small aliquot of the test compound stock solution to the tube. The final concentration should be within the linear range of the analytical method.
-
Cap the tube and vortex vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.
-
Centrifuge the tube at a sufficient speed and duration to achieve complete phase separation.
-
Carefully collect an aliquot from both the aqueous and the n-octanol layers.
-
Determine the concentration of the test compound in each phase using a validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.[5]
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the metabolic stability of the azetidine derivatives in the presence of liver microsomal enzymes.
Materials:
-
Test compound
-
Liver microsomes (e.g., human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Incubator or water bath at 37°C
-
Ice-cold acetonitrile or methanol (quenching solution)
-
Centrifuge
-
LC-MS/MS for analysis
Procedure:
-
Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO), and then dilute it in the phosphate buffer to the final desired concentration (e.g., 1 µM).
-
In a microcentrifuge tube, pre-warm the liver microsomes and the NADPH regenerating system in phosphate buffer to 37°C.
-
Initiate the metabolic reaction by adding the test compound solution to the tube containing the microsomes and NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a separate tube containing ice-cold acetonitrile or methanol to stop the reaction.[6][7]
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
From the rate constant, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint = (0.693/t1/2) / (mg microsomal protein/mL)) can be calculated.[8][9]
Mandatory Visualization
Caption: Experimental workflow for comparing fluorinated azetidine derivatives.
Caption: Structure-property relationships of fluorinated azetidines.
References
- 1. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties - Enamine [enamine.net]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemscene.com [chemscene.com]
- 4. pKa and log p determination | PPTX [slideshare.net]
- 5. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Assessing the in vivo DMPK properties of 3-Fluoro-3-propyl-azetidine containing drug candidates
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the in vivo Drug Metabolism and Pharmacokinetics (DMPK) properties of drug candidates incorporating the 3-fluoro-3-propyl-azetidine moiety. By presenting experimental data and detailed protocols, this document aims to facilitate informed decision-making in the lead optimization process.
The introduction of a fluorine atom to a metabolically susceptible position in a drug candidate is a common strategy to enhance metabolic stability. The azetidine ring, a four-membered saturated heterocycle, has gained prominence as a valuable scaffold in medicinal chemistry due to its ability to impart favorable physicochemical properties and act as a rigid conformational constraint.[1][2] This guide focuses on the DMPK characteristics of drug candidates that merge these two features in the form of a this compound group, comparing them with non-fluorinated and alternative azetidine-based analogues.
Comparative In Vivo DMPK Data
To illustrate the potential advantages of the this compound moiety, the following tables summarize key in vivo DMPK parameters for a hypothetical drug candidate, "Candidate X," containing this group, alongside a non-fluorinated propyl-azetidine analogue ("Analogue A") and an alternative 3,3-dimethyl-azetidine analogue ("Analogue B"). The data presented is representative and intended for comparative purposes.
Table 1: In Vivo Pharmacokinetic Parameters in Rats (Single IV and PO Dosing)
| Parameter | Candidate X (this compound) | Analogue A (3-propyl-azetidine) | Analogue B (3,3-dimethyl-azetidine) |
| Intravenous (IV) Administration (1 mg/kg) | |||
| Clearance (CL) (mL/min/kg) | 15 | 45 | 25 |
| Volume of Distribution (Vdss) (L/kg) | 2.5 | 3.0 | 2.2 |
| Half-life (t½) (h) | 2.0 | 0.8 | 1.2 |
| Oral (PO) Administration (10 mg/kg) | |||
| Maximum Concentration (Cmax) (ng/mL) | 850 | 350 | 600 |
| Time to Cmax (Tmax) (h) | 1.0 | 0.5 | 1.0 |
| Area Under the Curve (AUC) (ng·h/mL) | 4200 | 1500 | 3000 |
| Oral Bioavailability (F) (%) | 70 | 25 | 50 |
Table 2: In Vitro DMPK and Physicochemical Properties
| Parameter | Candidate X (this compound) | Analogue A (3-propyl-azetidine) | Analogue B (3,3-dimethyl-azetidine) |
| Microsomal Stability (t½, min) (Human) | >60 | 15 | 40 |
| Plasma Protein Binding (%) (Human) | 85 | 88 | 82 |
| CYP450 Inhibition (IC50, µM) (Major Isoforms) | >10 | >10 | >10 |
| Aqueous Solubility (µg/mL) | 150 | 120 | 180 |
| Lipophilicity (LogD at pH 7.4) | 2.1 | 2.5 | 1.8 |
The data suggests that the introduction of the fluorine atom in Candidate X leads to a significant improvement in metabolic stability, as indicated by the longer microsomal half-life and lower in vivo clearance compared to Analogue A. This translates to a longer half-life and substantially improved oral bioavailability. While Analogue B also shows better stability than Analogue A, Candidate X demonstrates a more favorable overall DMPK profile.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of DMPK properties. The following are standard protocols for key in vivo and in vitro DMPK experiments.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a drug candidate after intravenous and oral administration.[3][4][5]
Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV): A single bolus dose (e.g., 1 mg/kg) is administered via the tail vein.
-
Oral (PO): A single dose (e.g., 10 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Serial blood samples (approximately 0.1 mL) are collected from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[6]
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug candidate are quantified using a validated LC-MS/MS method.[7]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters such as clearance (CL), volume of distribution (Vdss), half-life (t½), Cmax, Tmax, and AUC. Oral bioavailability (F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).[4]
In Vitro Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.
Protocol:
-
Incubation: The test compound (e.g., 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL) and NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS.
-
Data Analysis: The half-life (t½) of the compound is calculated from the rate of its disappearance.
Plasma Protein Binding Assay
Objective: To determine the extent to which a drug binds to plasma proteins, which can influence its distribution and availability to target sites.[8][9][10][11]
Protocol:
-
Method: Rapid Equilibrium Dialysis (RED) is a common method.[12]
-
Procedure: The test compound is added to plasma and placed in the donor chamber of the RED device, which is separated from a buffer-containing recipient chamber by a semi-permeable membrane.
-
Equilibration: The device is incubated at 37°C until equilibrium is reached.
-
Analysis: The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated, from which the percentage of plasma protein binding is determined.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To evaluate the potential of a drug candidate to inhibit major CYP450 enzymes, which is crucial for predicting drug-drug interactions.[13][14][15][16][17]
Protocol:
-
Enzyme Source: Human liver microsomes or recombinant human CYP enzymes.[14]
-
Incubation: The test compound at various concentrations is co-incubated with a specific CYP isoform and a known probe substrate for that enzyme.[13]
-
Metabolite Quantification: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.[13][17]
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential metabolic pathways, the following diagrams are provided.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. selvita.com [selvita.com]
- 5. prisysbiotech.com [prisysbiotech.com]
- 6. gba-group.com [gba-group.com]
- 7. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 10. Plasma protein binding in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 15. criver.com [criver.com]
- 16. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 17. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
